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  • Product: Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol
  • CAS: 38646-29-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Pharmacological Properties of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol

Executive Summary This document provides a comprehensive technical overview of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol, a synthetically accessible heterocyclic compound. In the absence of extensive direct phar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This document provides a comprehensive technical overview of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol, a synthetically accessible heterocyclic compound. In the absence of extensive direct pharmacological data for this specific molecule, this guide synthesizes information from closely related analogs to elucidate its potential therapeutic applications and to provide a robust framework for its future investigation. By examining the established biological activities of the piperidine core, the trifluoromethylphenyl moiety, and related structures, we project potential mechanisms of action, suggest preclinical experimental workflows, and outline the scientific rationale for its further development. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in the exploration of novel small molecule therapeutics.

Introduction and Chemical Properties

Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol is a racemic compound with the molecular formula C13H16F3NO and a molecular weight of approximately 259.27 g/mol .[1][2] The structure features a central piperidine ring, a chiral methanol group, and a trifluoromethyl-substituted phenyl ring. The presence of the trifluoromethyl group is of particular interest, as its strong electron-withdrawing nature and lipophilicity can significantly enhance membrane permeability and metabolic stability, and can also lead to stronger interactions with biological targets.[3]

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H16F3NO[1][2]
Molecular Weight259.27 g/mol [1][2]
StereochemistryRacemic[1][2]
IUPAC Name(Piperidin-4-yl)(3-(trifluoromethyl)phenyl)methanol[1]

Synthesis

Proposed Synthetic Workflow

3-Bromobenzotrifluoride 3-Bromobenzotrifluoride Grignard Reagent Grignard Reagent 3-Bromobenzotrifluoride->Grignard Reagent Mg, THF Intermediate Intermediate Grignard Reagent->Intermediate Addition N-Boc-piperidine-4-carboxaldehyde N-Boc-piperidine-4-carboxaldehyde N-Boc-piperidine-4-carboxaldehyde->Intermediate Final Product Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol Intermediate->Final Product Deprotection (e.g., TFA)

Caption: Proposed synthetic route for Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol.

Potential Pharmacological Activities and Mechanisms of Action

Based on the pharmacological profiles of structurally related compounds, Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol holds potential in several therapeutic areas. The piperidine scaffold is a common motif in a wide range of biologically active molecules, including antivirals, antifungals, and central nervous system agents.[4] The trifluoromethylphenyl group is often incorporated into drug candidates to enhance their activity and pharmacokinetic properties.[3]

Anti-inflammatory and Anti-Cancer Potential via NF-κB Inhibition

A significant body of research points to the role of trifluoromethyl-substituted piperidone derivatives as potent inhibitors of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] The NF-κB pathway is a critical regulator of inflammation and is often dysregulated in various cancers.[3] Inhibition of this pathway can lead to reduced production of pro-inflammatory cytokines and can induce apoptosis in cancer cells.[3]

Hypothesized Mechanism of Action:

Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex IκBα Phosphorylation IκBα Phosphorylation IKK Complex->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB (p65/p50) Nuclear Translocation NF-κB (p65/p50) Nuclear Translocation IκBα Degradation->NF-κB (p65/p50) Nuclear Translocation Gene Transcription (Inflammation, Cell Survival) Gene Transcription (Inflammation, Cell Survival) NF-κB (p65/p50) Nuclear Translocation->Gene Transcription (Inflammation, Cell Survival) Test Compound Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol Test Compound->IKK Complex Inhibition?

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Potential as an Akt Inhibitor

The PI3K/Akt signaling pathway is another crucial pathway that is frequently overactivated in cancer, leading to increased cell proliferation and survival.[5] Several piperidine derivatives have been identified as potent Akt inhibitors.[5] The trifluoromethylphenyl moiety could potentially enhance the binding affinity of the compound to the ATP-binding pocket of Akt.

Central Nervous System Activity

Piperidine-containing compounds have a long history of use in the development of drugs targeting the central nervous system. For instance, derivatives of piperidine have been developed as 5-HT2A receptor inverse agonists for the treatment of psychosis and as positive allosteric modulators of nicotinic acetylcholine receptors for potential use in pain management.[6][7]

Proposed Preclinical Evaluation

To systematically evaluate the pharmacological properties of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol, a tiered experimental approach is recommended.

In Vitro Assays

Table 2: Recommended In Vitro Screening Panel

Assay TypeTarget/PathwayRationale
NF-κB Reporter AssayNF-κB activityTo assess anti-inflammatory and potential anti-cancer activity.
Kinase Inhibition AssayAkt1, Akt2, Akt3To evaluate potential as a cancer therapeutic.
Receptor Binding AssaySerotonin (5-HT) and Dopamine receptor panelsTo screen for CNS activity.
Cytotoxicity AssayPanel of cancer cell lines (e.g., HepG2, HeLa) and normal cell linesTo determine anti-proliferative effects and general toxicity.
Experimental Protocol: NF-κB Reporter Assay
  • Cell Culture: Culture HEK293 cells stably expressing an NF-κB-luciferase reporter gene in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Compound Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol for 1 hour.

  • Stimulation: Stimulate the cells with a known NF-κB activator, such as TNF-α (10 ng/mL), for 6 hours.

  • Luminescence Measurement: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Calculate the IC50 value of the compound for NF-κB inhibition.

In Vivo Models

Based on promising in vitro data, subsequent in vivo studies can be initiated.

Table 3: Potential In Vivo Models

ModelTherapeutic AreaRationale
Lipopolysaccharide (LPS)-induced inflammation in miceInflammationTo assess in vivo anti-inflammatory efficacy.
Xenograft tumor models (e.g., using HepG2 cells) in nude miceOncologyTo evaluate in vivo anti-tumor activity.
Behavioral models (e.g., forced swim test, elevated plus maze) in rodentsCNS DisordersTo investigate potential antidepressant or anxiolytic effects.

Conclusion and Future Directions

Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol represents a promising chemical scaffold with the potential for diverse pharmacological activities, particularly in the areas of inflammation, oncology, and central nervous system disorders. The presence of the trifluoromethylphenyl group is anticipated to confer favorable pharmacokinetic properties. The immediate next steps should focus on a systematic in vitro screening cascade to identify its primary biological targets. Positive findings from these studies would warrant further investigation into its mechanism of action and in vivo efficacy. The experimental frameworks provided in this guide offer a clear path for the comprehensive evaluation of this intriguing molecule.

References

  • GSRS. PIPERIDIN-4-YL(3-(TRIFLUOROMETHYL)PHENYL)METHANOL. [Link]

  • Inxight Drugs. PIPERIDIN-4-YL(3-(TRIFLUOROMETHYL)PHENYL)METHANOL. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

  • NextSDS. [4-(trifluoromethyl)piperidin-3-yl]methanol hydrochloride — Chemical Substance Information. [Link]

  • Google Patents. US4179569A - N-(4-piperidinyl)-N-phenylamides.
  • Wang, Y., et al. (2021). Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation. RSC Advances, 11(45), 28163-28175. [Link]

  • NextSDS. PIPERIDIN-4-YL-(3-TRIFLUOROMETHYL-PHENYL)-METHANONE HYDROCHLORIDE — Chemical Substance Information. [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • SciSpace. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. [Link]

  • Wang, T., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7176-7195. [Link]

  • MDPI. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. [Link]

  • ScholarBank@NUS. Synthesis and in vitro antiproliferative activity of diphenyl(piperidin-4- yl)thioamide methanol derivatives. [Link]

  • Arulmozhi, P., et al. (2021). Study of a new piperidone as an anti-Alzheimer agent: Molecular docking, electronic and intermolecular interaction investigations by DFT method. Journal of King Saud University - Science, 33(7), 101569. [Link]

  • ResearchGate. Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant α4β2 nicotinic acetylcholine receptor potentiators. [Link]

  • PubMed. Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist. [Link]

  • Der Pharma Chemica. Diphenyl(piperidin-4-yl)methanol Derivatives as an Antimicrobial Agents. [Link]

Sources

Exploratory

Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol: Physicochemical Profiling and Analytical Methodologies in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic incorporation of specific functional groups dictates a molecule's pharmacokinetic and pharmacodynamic fate. Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methano...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of specific functional groups dictates a molecule's pharmacokinetic and pharmacodynamic fate. Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol (CAS: 38646-29-6) is a highly versatile pharmacophore and synthetic intermediate. Featuring a basic piperidine ring, a chiral secondary alcohol, and a lipophilic trifluoromethyl-substituted aromatic system, this compound serves as a foundational building block for central nervous system (CNS) therapeutics and metabolic modulators.

This technical whitepaper provides an in-depth analysis of the structural causality, physicochemical properties, and self-validating analytical protocols required to characterize this molecule effectively.

Structural Causality and Pharmacophoric Significance

The architectural design of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol is not arbitrary; each functional moiety serves a distinct mechanistic purpose in drug discovery. Understanding the causality behind these structural features is critical for rational drug design.

  • The 3-Trifluoromethyl ( −CF3​ ) Group: The substitution of a hydrogen atom with a −CF3​ group on the phenyl ring is a classical bioisosteric strategy. As documented in contemporary medicinal chemistry reviews, the high electronegativity and strong carbon-fluorine bonds of the −CF3​ group significantly increase the molecule's lipophilicity (LogP) and block cytochrome P450 (CYP450) mediated oxidative metabolism at that specific aromatic position ([1]). This translates to enhanced membrane permeability and prolonged biological half-lives.

  • The Piperidine Ring: Piperidine is a privileged scaffold in pharmacology. The secondary amine nitrogen possesses a predicted pKa of approximately 10.2. At physiological pH (7.4), this nitrogen is predominantly protonated, granting the molecule aqueous solubility and the ability to form critical electrostatic salt bridges with aspartate or glutamate residues within G-protein coupled receptors (GPCRs) or kinase active sites.

  • The Methanol Linker: The carbon atom connecting the piperidine ring, the phenyl ring, and the hydroxyl group is a chiral center. The secondary hydroxyl group acts as both a hydrogen bond donor and acceptor, providing a vector for target engagement. According to structural data from the National Institutes of Health, the standard commercially available form of this compound is a racemic mixture ([2][3]).

SAR_Logic Core Piperidin-4-yl-(3-CF3-phenyl)-methanol CF3 3-Trifluoromethyl Group • Increases Lipophilicity • Blocks CYP450 Metabolism Core->CF3 Piperidine Piperidine Ring • Basic Center (pKa ~10) • Forms Salt Bridges Core->Piperidine Hydroxyl Secondary Hydroxyl • Hydrogen Bond Donor/Acceptor • Chiral Center Core->Hydroxyl

Figure 1: Pharmacophoric deconstruction and structure-activity relationship (SAR) logic.

Physicochemical Properties

Accurate physicochemical profiling is the first step in assay development. The quantitative data below summarizes the foundational metrics required for formulating analytical and biological assays.

PropertyValueMethod / Source
Chemical Name Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanolIUPAC Nomenclature
CAS Registry Number 38646-29-6Chemical Databases[4]
FDA UNII 5925515714[2][3]
Molecular Formula C13​H16​F3​NO Elemental Analysis[2][3]
Molecular Weight 259.27 g/mol Monoisotopic Mass: 259.12[2][3]
Stereochemistry Racemic (Defined Stereocenters: 1)NCATS Structural Data[2][3]
Predicted pKa ~10.2 (Piperidine NH)In silico prediction
Predicted LogP ~2.8In silico estimation
Hydrogen Bond Donors 2 (NH, OH)Structural Analysis

Analytical Workflows & Quality Control

To ensure scientific integrity, the characterization of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol must rely on self-validating protocols. The methodologies below are designed not just to yield data, but to internally verify their own accuracy.

UHPLC-ESI-MS/MS Protocol

Objective: Confirm the exact mass and structural integrity of the compound while quantifying purity.

  • Step 1: Sample Preparation & System Suitability

    • Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using a 50:50 Water:Acetonitrile mixture containing 0.1% Formic Acid.

    • Causality: The highly basic piperidine nitrogen requires an acidic environment (0.1% Formic Acid) to ensure complete protonation. This maximizes ionization efficiency in positive Electrospray Ionization (ESI+) mode.

    • Self-Validation: Inject a blank (diluent only) followed by a known reference standard (e.g., fluoxetine) before the sample. If the blank shows absolute zero signal at m/z 260.1 [M+H]+ and the standard passes, the system is validated against column carryover and sensitivity degradation.

  • Step 2: Chromatographic Separation

    • Action: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm) at 40 °C. Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

    • Causality: The acidic mobile phase suppresses secondary interactions between the basic piperidine nitrogen and residual silanols on the C18 silica stationary phase, effectively preventing chromatographic peak tailing.

  • Step 3: Mass Spectrometric Detection

    • Action: Monitor the precursor ion at m/z 260.1 [M+H]+ . Apply a collision energy of 25 eV.

    • Causality: Collision-induced dissociation (CID) will trigger fragmentation at the methanol linker. The predictable loss of water ( −18 Da) or the cleavage of the piperidine ring yields characteristic fragment ions, serving as an internal confirmation of the molecular topology.

Nuclear Magnetic Resonance (NMR) Protocol

Objective: Elucidate the 3D atomic framework and verify the presence of the trifluoromethyl group.

  • Step 1: Sample Preparation

    • Action: Dissolve 5 mg of the compound in 0.6 mL of Deuterated Dimethyl Sulfoxide ( DMSO-d6​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: DMSO-d6​ is selected over CDCl3​ because its high polarity disrupts the strong intermolecular hydrogen bonding between the hydroxyl and amine groups, resulting in sharper, highly resolved resonance peaks.

  • Step 2: Acquisition and Internal Calibration

    • Action: Acquire a standard 1H spectrum (16 scans) and a 19F spectrum.

    • Self-Validation: The TMS peak must align exactly at 0.00 ppm, and the residual DMSO multiplet must appear at 2.50 ppm. This internal calibration validates the chemical shift assignments. Furthermore, the integration of the 1H spectrum must total exactly 16 protons. The 19F spectrum must yield a sharp singlet (typically around -62 to -63 ppm), definitively proving the intact −CF3​ group without interference from proton coupling.

AnalyticalWorkflow A Sample Prep (0.1 mg/mL in MeOH) B UHPLC Separation (C18, 0.1% FA) A->B 2 µL Inject D NMR Spectroscopy (1H & 19F in DMSO-d6) A->D 5 mg in 0.6 mL C ESI-MS/MS (Positive Ion Mode) B->C Eluent E Data Integration & Purity Profiling C->E D->E

Figure 2: Standardized self-validating analytical workflow for compound characterization.

References

  • National Center for Advancing Translational Sciences (NCATS). "PIPERIDIN-4-YL(3-(TRIFLUOROMETHYL)PHENYL)METHANOL - Inxight Drugs." U.S. National Institutes of Health. URL:[Link]

  • Soloshonok, V. A., et al. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Molecules, MDPI. URL: [Link]

Sources

Foundational

In Vitro Receptor Binding Affinity of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol: A Technical Guide

Abstract This technical guide provides a comprehensive overview of the methodologies used to determine the in vitro receptor binding affinity of the novel compound, Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the in vitro receptor binding affinity of the novel compound, Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the principles and practical execution of receptor binding assays. We will delve into the rationale behind experimental design, present detailed protocols for both radioligand and fluorescence-based assays, and discuss the interpretation of the resulting data. The overarching goal is to equip the reader with the necessary knowledge to design, execute, and interpret robust receptor binding studies for this and similar small molecules.

Introduction: The Significance of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol

Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol is a synthetic, racemic compound with the molecular formula C13H16F3NO[1][2]. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets[3][4]. The presence of a trifluoromethyl group on the phenyl ring can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity.

The structural similarity of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol to known pharmacophores suggests potential activity at various G-protein coupled receptors (GPCRs) and transporters. For instance, related piperidine derivatives have shown affinity for serotonergic, dopaminergic, and muscarinic receptors[5][6][7]. Therefore, a thorough characterization of its receptor binding profile is a critical first step in elucidating its mechanism of action and potential therapeutic applications.

This guide will focus on the in vitro techniques used to quantify the interaction between Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol and its putative receptor targets. Understanding the binding affinity, measured as the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki), is fundamental to drug discovery. It provides a quantitative measure of the strength of the interaction between a ligand and its receptor, which is often a key determinant of a drug's potency.

Foundational Principles of In Vitro Receptor Binding Assays

The core principle of a receptor binding assay is to measure the direct interaction between a ligand (the compound of interest) and its receptor. This is typically achieved by using a labeled ligand (a "tracer" or "radioligand") that binds to the receptor with high affinity and specificity. The unlabeled test compound, Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol, is then introduced to compete with the labeled ligand for the same binding site. By measuring the displacement of the labeled ligand at various concentrations of the test compound, we can determine the affinity of the test compound for the receptor.

There are two primary types of in vitro receptor binding assays that are widely used in drug discovery:

  • Radioligand Binding Assays (RBAs): These assays are considered the gold standard for quantifying ligand-receptor interactions due to their high sensitivity and specificity[8][9]. They utilize a radiolabeled ligand (e.g., tritiated or iodinated) to track binding.

  • Fluorescence-Based Assays: These assays offer a non-radioactive alternative and are often more amenable to high-throughput screening (HTS). A common example is the Fluorescence Polarization (FP) assay, which measures changes in the rotational speed of a fluorescently labeled ligand upon binding to a larger receptor molecule[10].

The choice of assay depends on several factors, including the availability of a suitable labeled ligand, the desired throughput, and the specific research question being addressed.

Experimental Design and Methodologies

Receptor Preparation

The source of the receptor is a critical component of the assay. Receptors can be obtained from various sources, including:

  • Cell Lines Expressing the Receptor of Interest: Stably or transiently transfected cell lines provide a consistent and well-characterized source of the target receptor.

  • Tissue Homogenates: Tissues known to express the target receptor can be homogenized to prepare membrane fractions containing the receptor.

For this guide, we will assume the use of a stable cell line overexpressing a putative target receptor, for example, the 5-HT2A serotonin receptor, a common target for compounds with a piperidine scaffold.

Radioligand Competition Binding Assay

This assay determines the ability of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol to compete with a known radioligand for a specific receptor.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor Receptor Source (e.g., Cell Membranes) Incubation Incubate Receptor, Radioligand, and varying concentrations of Test Compound Receptor->Incubation Radioligand Radioligand Stock (e.g., [3H]-Ketanserin) Radioligand->Incubation Test_Compound Test Compound Stock (Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol) Test_Compound->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Scintillation Scintillation Counting to quantify bound radioactivity Filtration->Scintillation Analysis Generate Competition Curve and calculate IC50 and Ki Scintillation->Analysis

Caption: Workflow of a radioligand competition binding assay.

  • Receptor Membrane Preparation:

    • Culture cells expressing the target receptor to a high density.

    • Harvest the cells and homogenize them in a cold lysis buffer[11].

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay[11].

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of the receptor membrane preparation to each well.

    • Add a fixed concentration of the radioligand (typically at or near its Kd value).

    • Add varying concentrations of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol.

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium[11].

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

    • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand[11].

  • Detection and Data Analysis:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

    • Subtract the non-specific binding from all other values to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[11].

Fluorescence Polarization (FP) Binding Assay

This assay provides a non-radioactive method to determine binding affinity and is particularly well-suited for high-throughput screening.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection cluster_analysis Data Analysis Receptor_FP Soluble Receptor Protein Incubation_FP Incubate Receptor, Tracer, and varying concentrations of Test Compound in a microplate Receptor_FP->Incubation_FP Tracer Fluorescently Labeled Ligand (Tracer) Tracer->Incubation_FP Test_Compound_FP Test Compound Stock (Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol) Test_Compound_FP->Incubation_FP FP_Reader Measure Fluorescence Polarization using a plate reader Incubation_FP->FP_Reader Analysis_FP Generate Competition Curve and calculate IC50 and Ki FP_Reader->Analysis_FP

Caption: Workflow of a fluorescence polarization competition binding assay.

  • Reagent Preparation:

    • Purify the soluble target receptor protein.

    • Synthesize or obtain a fluorescently labeled ligand (tracer) that binds to the target receptor. The choice of fluorophore is critical for assay success[10].

    • Prepare serial dilutions of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol.

  • Assay Optimization:

    • Determine the optimal concentration of the tracer and receptor to achieve a sufficient signal window (the difference in polarization between the free and bound tracer)[12][13].

  • Assay Setup:

    • In a low-volume, black microplate (to minimize background fluorescence), add the optimized concentration of the receptor and tracer to each well.

    • Add varying concentrations of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol.

    • Include control wells for the free tracer (no receptor) and the fully bound tracer (tracer + receptor, no test compound).

  • Incubation:

    • Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium[10].

  • Measurement and Data Analysis:

    • Measure the fluorescence polarization in each well using a plate reader equipped with the appropriate excitation and emission filters.

    • The polarization values are typically expressed in millipolarization (mP) units.

    • Plot the mP values as a function of the log concentration of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The Ki can be calculated using a similar formula as in the radioligand binding assay, adapted for FP data.

Data Interpretation and Presentation

The primary output of these assays is a quantitative measure of the binding affinity of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol for the target receptor(s). This data is typically presented in a tabular format for easy comparison.

Table 1: Hypothetical In Vitro Receptor Binding Affinity Profile of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol

Receptor TargetAssay TypeRadioligand/TracerKi (nM)
5-HT2ARadioligand Binding[3H]-Ketanserin15.2
5-HT2CRadioligand Binding[3H]-Mesulergine89.7
Dopamine D2Radioligand Binding[3H]-Spiperone>1000
Muscarinic M1Radioligand Binding[3H]-Pirenzepine>1000
Adrenergic α1Radioligand Binding[3H]-Prazosin250.4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The Ki values indicate the concentration of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol required to occupy 50% of the receptors in the presence of the labeled ligand. A lower Ki value signifies a higher binding affinity. Based on the hypothetical data above, the compound shows the highest affinity for the 5-HT2A receptor.

Conclusion and Future Directions

This technical guide has outlined the fundamental principles and detailed methodologies for determining the in vitro receptor binding affinity of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol. The described radioligand and fluorescence polarization assays are robust and widely accepted techniques in the field of drug discovery.

The initial binding profile obtained from these assays provides a crucial foundation for further pharmacological characterization. Subsequent studies should focus on:

  • Functional Assays: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified high-affinity targets.

  • Selectivity Profiling: A broader screen against a larger panel of receptors, ion channels, and enzymes is necessary to assess the compound's selectivity and potential off-target effects.

  • In Vivo Studies: To evaluate the pharmacokinetic and pharmacodynamic properties of the compound in a living system.

By following a systematic and rigorous approach to in vitro receptor binding characterization, researchers can gain valuable insights into the mechanism of action of novel compounds like Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol and pave the way for the development of new therapeutic agents.

References

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2025, April 29). nanomicronspheres.
  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lys
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC.
  • Radioligand Binding Assay | In Vitro Biology. Oncodesign Services.
  • PIPERIDIN-4-YL(3-(TRIFLUOROMETHYL)PHENYL)METHANOL. gsrs.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Establishing and optimizing a fluorescence polariz
  • 1-(2-p-fluorophenylethyl)-piperidine-4-yl)-methanol::CHEMBL257283::MDL 100907. BindingDB.
  • PIPERIDIN-4-YL(3-(TRIFLUOROMETHYL)PHENYL)METHANOL. Inxight Drugs.
  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. (2019, July 12).
  • Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist.
  • BindingDB BDBM50029327 Phenyl-[4-(4-o-tolyl-piperazin-1-ylmethyl).
  • diphenylpiperidin4ylmethanol-derivatives-as-an-antimicrobial-agents.pdf. Der Pharma Chemica. QAQdobu48aQ-TmzpynuSey6wk5IJfiqWn5)

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Exploratory

Deconstructing the Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol Scaffold: A Privileged Pharmacophore in CNS Drug Discovery

Executive Summary In the highly attritional field of Central Nervous System (CNS) drug discovery, the design of molecules that can simultaneously bypass the blood-brain barrier (BBB) and maintain high-affinity target eng...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly attritional field of Central Nervous System (CNS) drug discovery, the design of molecules that can simultaneously bypass the blood-brain barrier (BBB) and maintain high-affinity target engagement is paramount. Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol (CAS 38646-29-6)[1] has emerged as a highly versatile, privileged building block. By integrating a basic piperidine ring, a stereogenic carbinol linker, and a lipophilic, metabolically stable 3-trifluoromethylphenyl group, this scaffold provides a pre-optimized structural foundation for designing neurotherapeutics targeting G-protein-coupled receptors (GPCRs), monoamine transporters, and Sigma-1 (σ1R) receptors[2].

As a Senior Application Scientist, I have structured this technical guide to deconstruct the physicochemical rationale behind this scaffold, detail its synthetic integration, and provide self-validating experimental protocols for its application in CNS drug development.

Physicochemical Rationale & Pharmacophoric Deconstruction

The success of a CNS drug is heavily dictated by its Central Nervous System Multi-Parameter Optimization (CNS MPO) score, which balances lipophilicity, molecular weight, topological polar surface area (TPSA), and pKa[3]. The piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol scaffold is engineered to master these parameters:

  • The Piperidine Ring (The Anchor): Piperidine acts as a bioisostere for piperazine but lacks the secondary hydrogen bond acceptor, slightly lowering the TPSA to favor BBB penetration[4]. With a pKa of approximately 9.5, the basic nitrogen is protonated at physiological pH. This cationic state is critical for forming a strong electrostatic salt bridge with conserved aspartate residues (e.g., Asp98 in the Serotonin Transporter or Asp114 in the D2 receptor) within the orthosteric binding pockets of CNS targets.

  • The 3-Trifluoromethylphenyl Group (The Shield & Key): The meta-CF3 group serves a dual purpose. First, the strong electron-withdrawing nature and high lipophilicity of the fluorine atoms significantly enhance the brain-to-plasma partition coefficient ( Kp​ )[2]. Second, it blocks cytochrome P450-mediated aromatic oxidation at the metabolically vulnerable meta-position. Structurally, the CF3 group acts as a "key" that projects into deep, hydrophobic halogen-binding pockets of receptors, driving target residence time.

  • The Carbinol Linker (The Stereocenter): The methanol carbon bridges the two rings, introducing a secondary alcohol that acts as a precise hydrogen bond donor/acceptor. More importantly, it introduces a chiral center. The spatial orientation of the hydroxyl group often dictates the enantiomeric selectivity required to differentiate between closely related CNS targets (e.g., 5-HT2A vs. 5-HT2C)[5].

BindingModel cluster_ligand Pharmacophore Elements cluster_receptor CNS Target Receptor Pocket P_Nitrogen Piperidine N (Protonated) R_Asp Conserved Asp/Glu (Salt Bridge) P_Nitrogen->R_Asp Ionic P_CF3 3-CF3-Phenyl (Lipophilic) R_Hydro Hydrophobic Pocket (Met/Leu/Tyr) P_CF3->R_Hydro Halogen/Hydrophobic P_OH Carbinol OH (H-Bond Donor) R_Hbond H-Bond Acceptor (Ser/Thr) P_OH->R_Hbond Hydrogen Bond

Fig 1: Pharmacophoric interactions of the scaffold within a typical CNS GPCR/transporter pocket.

Target Landscape in Neuropharmacology

When this building block is integrated into larger Multi-Target-Directed Ligands (MTDLs), it exhibits profound polypharmacology tailored for psychiatric and neurodegenerative disorders:

  • Sigma-1 Receptors (σ1R): σ1R is a critical target for neuroprotection and antipsychotic development. The 3-trifluoromethylphenyl group perfectly occupies the hydrophobic pocket formed by Met93, Leu95, and Tyr103, while the piperidine nitrogen interacts with Glu172. This forces a bioactive conformation that yields low-nanomolar affinity ( Ki​<5 nM)[2].

  • Monoamine Transporters (SERT/DAT/NET): The scaffold mimics the classic arylpiperazine pharmacophore used in SSRIs and SNRIs[5]. The carbinol linker provides the necessary conformational rigidity to prevent the molecule from adopting the extended conformations favored by off-target hERG channels, thereby improving the cardiovascular safety profile.

Quantitative Data: Scaffold Impact on CNS Parameters

Table 1: Comparative Physicochemical Impact of the 3-CF3 Substitution

Scaffold VariantClogPTPSA (Ų)Basic pKaPredicted BBB Permeability ( Pe​×10−6 cm/s)CYP2D6 Liability
Piperidin-4-yl-phenyl-methanol1.8532.269.68.4 (Moderate)High (Aromatic oxidation)
Piperidin-4-yl-(3-CF3-phenyl)-methanol 2.95 32.26 9.4 18.2 (High) Low (Steric/Electronic block)

Data represents generalized computational predictions aligned with standard CNS MPO scoring models[3].

Synthetic Methodology & Workflow

To utilize this building block in drug discovery, a robust, scalable synthesis is required. The most efficient route involves the nucleophilic addition of a Grignard reagent to a protected piperidine carboxaldehyde.

Protocol 1: Synthesis of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol

Causality & Logic: The reaction is performed at cryogenic temperatures (-78°C) to suppress the enolization of the aldehyde, which would otherwise lead to poor yields. N-Boc protection is chosen because it is stable to the highly basic Grignard conditions but easily cleaved under mild acidic conditions, preventing dehydration of the newly formed secondary alcohol.

Step-by-Step Methodology:

  • Grignard Preparation: In an oven-dried, argon-purged flask, activate magnesium turnings (1.2 eq) with a crystal of iodine in anhydrous THF. Slowly add 1-bromo-3-(trifluoromethyl)benzene (1.1 eq) while maintaining a gentle reflux. Stir for 2 hours to ensure complete formation of 3-(trifluoromethyl)phenylmagnesium bromide.

  • Nucleophilic Addition: Cool a solution of N-Boc-4-formylpiperidine (1.0 eq) in anhydrous THF to -78°C using a dry ice/acetone bath. Dropwise, add the Grignard reagent over 30 minutes. Stir at -78°C for 1 hour, then allow it to slowly warm to room temperature overnight.

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NH4​Cl to destroy unreacted Grignard reagent without dehydrating the carbinol. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Boc Deprotection: Dissolve the crude intermediate in Dichloromethane (DCM) and cool to 0°C. Add Trifluoroacetic Acid (TFA) (10 eq) dropwise. The acidic environment rapidly cleaves the tert-butyl ester via a stable tert-butyl cation. Stir for 2 hours.

  • Neutralization & Isolation: Concentrate the mixture to remove excess TFA. Redissolve in DCM and wash with 1M NaOH until the aqueous layer reaches pH 10, ensuring the piperidine nitrogen is fully deprotonated (free base form). Extract, dry, and purify via flash chromatography (DCM:MeOH:NH4OH) to yield the racemic target scaffold.

Synthesis A N-Boc-4-formylpiperidine (Electrophile) C Grignard Addition (THF, -78°C → RT) A->C B 3-(CF3)-phenylmagnesium bromide (Nucleophile) B->C D N-Boc-piperidin-4-yl-(3-CF3-phenyl)-methanol (Intermediate) C->D C-C Bond Formation E Boc Deprotection (TFA/DCM, 0°C → RT) D->E Acidic Cleavage F Piperidin-4-yl-(3-CF3-phenyl)-methanol (Target Scaffold) E->F Neutralization

Fig 2: Step-by-step synthetic workflow for the piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol.

Validating CNS Penetration: Experimental Protocols

Once derivatives of this scaffold are synthesized, they must be empirically validated for their ability to cross the BBB. The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is the gold standard for high-throughput screening.

Protocol 2: PAMPA-BBB Permeability Assay

Causality & Logic: Unlike standard PAMPA which uses a generic lipid mixture, the PAMPA-BBB assay utilizes a specific porcine brain lipid extract. This accurately mimics the unique lipid composition (high cholesterol and sphingomyelin) of the brain microvascular endothelial cells, ensuring in vitro data correlates tightly with in vivo Kp​ values.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare a 20 mg/mL solution of porcine brain lipid (PBL) in dodecane. Carefully apply 4 µL of this lipid solution to the porous polycarbonate filter membrane (0.45 µm pore size) of the donor plate. Allow the dodecane to evaporate for 5 minutes, leaving a uniform lipid bilayer.

  • Compound Preparation: Dissolve the synthesized piperidine derivatives in DMSO to create a 10 mM stock. Dilute the stock in phosphate-buffered saline (PBS, pH 7.4) to a final concentration of 50 µM (final DMSO concentration < 1% to prevent membrane disruption).

  • Incubation: Add 300 µL of the compound solution to the donor wells. Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells. Carefully assemble the donor plate over the acceptor plate, ensuring the lipid membrane is in contact with the acceptor buffer. Incubate at 37°C for 18 hours in a humidified environment.

  • Integrity Check (Self-Validation): Include Lucifer Yellow (a paracellular marker) in a control well. Because Lucifer Yellow cannot cross intact lipid bilayers, its absence in the acceptor well validates that the artificial membrane was not compromised during the assay.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ). Compounds with Pe​>4.0×10−6 cm/s are classified as highly BBB permeable (CNS+).

References

  • Discovery and proof-of-concept study of a novel highly selective sigma-1 receptor agonist for antipsychotic drug development Source: National Institutes of Health (nih.gov) URL:[Link]

  • Design and Selection Parameters to Accelerate the Discovery of Novel Central Nervous System Positron Emission Tomography (PET) Ligands Source: American Chemical Society (acs.org) URL:[Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review Source: MDPI (mdpi.com) URL:[Link]

  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents Source: MDPI (mdpi.com) URL:[Link]

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Foundational

Toxicological and Pharmacokinetic Profile of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol: A Strategic Assessment for Drug Development

An In-depth Technical Guide Prepared by: Gemini, Senior Application Scientist Introduction In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to designi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to designing effective and safe therapeutic agents. The piperidine ring is a highly privileged scaffold, present in a vast array of clinically approved drugs, valued for its ability to enhance physicochemical properties, improve pharmacokinetic (ADME) profiles, and reduce toxicity.[1][2] When combined with a trifluoromethyl (CF3) group—a moiety known for increasing metabolic stability and receptor binding affinity—the resulting molecule presents a compelling candidate for drug development.[3]

This guide provides a comprehensive technical framework for evaluating the toxicological and pharmacokinetic profile of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol (CAS No: 38646-29-6).[4][5] As specific experimental data for this compound is not publicly available, this document serves as a strategic whitepaper, outlining the essential methodologies, experimental designs, and interpretive logic required to thoroughly characterize its potential as a drug candidate. We will proceed from fundamental physicochemical characterization to detailed protocols for non-clinical safety and ADME (Absorption, Distribution, Metabolism, and Excretion) studies, providing the scientific rationale behind each step.

Section 1: Physicochemical and Structural Characterization

A foundational understanding of a compound's physical and chemical properties is a prerequisite for all subsequent biological testing. These parameters govern solubility, permeability, and formulation, directly impacting pharmacokinetic behavior.

Table 1: Core Physicochemical Properties of the Target Compound

PropertyValue / InformationSource
Chemical Name α-[3-(Trifluoromethyl)phenyl]-4-piperidinemethanol[4]
CAS Number 38646-29-6[4][5]
Molecular Formula C₁₃H₁₆F₃NO[5][6]
Molecular Weight 259.27 g/mol [5][6]
Stereochemistry Racemic[5][6]
Predicted logP 2.5 - 3.5 (Predicted)N/A
Predicted pKa 8.5 - 9.5 (Piperidine N), 13.0 - 14.0 (Alcohol OH) (Predicted)N/A

Causality Behind the Data: The racemic nature of the compound is a critical consideration.[5][6] Different enantiomers can have distinct pharmacological and toxicological profiles. Early-stage assessment should ideally involve chiral separation and individual enantiomer testing to de-risk later development stages.[7] The predicted lipophilicity (logP) and basicity (pKa) are pivotal; they suggest moderate membrane permeability and a high likelihood of being protonated at physiological pH, influencing distribution and potential for lysosomal trapping.

Section 2: Preclinical Pharmacokinetic (ADME) Profiling

The goal of ADME studies is to understand how a drug moves through and is processed by the body. This knowledge is crucial for determining dosing regimens and predicting potential drug-drug interactions.

Metabolism (M)

The liver is the primary site of drug metabolism, mediated largely by cytochrome P450 (CYP) enzymes. For arylpiperidine derivatives, metabolism often involves N-dealkylation and aromatic hydroxylation, frequently mediated by CYP3A4 and CYP2D6.[8] The trifluoromethyl group is generally resistant to metabolism but can influence the metabolism of adjacent positions.

Hypothesized Metabolic Pathways:

  • Phase I Oxidation: Hydroxylation of the phenyl ring or the piperidine ring.

  • Phase I Oxidation: N-dealkylation (if the piperidine nitrogen is substituted in a prodrug form) or oxidation to a lactam.

  • Phase II Conjugation: Glucuronidation of the benzylic alcohol.

Metabolic_Pathway cluster_0 Phase I Metabolism (CYP-mediated) Parent Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol Hydroxylated_Phenyl Aromatic Hydroxylation Parent->Hydroxylated_Phenyl CYP2D6/3A4 Hydroxylated_Piperidine Piperidine Hydroxylation Parent->Hydroxylated_Piperidine CYP3A4 Glucuronide Alcohol Glucuronide Parent->Glucuronide UGTs

Caption: Hypothesized Phase I and Phase II metabolic pathways.

Experimental Protocols: ADME Assessment

Protocol 2.2.1: In Vitro Metabolic Stability Assay (Liver Microsomes)

  • Rationale: This assay provides an early indication of a compound's metabolic clearance rate in the liver. A high clearance rate may predict a short in-vivo half-life.

  • Methodology:

    • Preparation: Prepare a stock solution of the test compound in DMSO. Human liver microsomes (pooled) are thawed on ice. A master mix containing phosphate buffer (pH 7.4) and an NADPH-regenerating system is prepared.

    • Incubation: The test compound (final concentration 1 µM) is pre-incubated with the liver microsomes in the master mix for 5 minutes at 37°C.

    • Reaction Initiation: The metabolic reaction is initiated by adding the pre-warmed NADPH-regenerating system.

    • Time Points: Aliquots are removed at 0, 5, 15, 30, and 60 minutes.

    • Quenching: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard.

    • Analysis: Samples are centrifuged, and the supernatant is analyzed by a validated LC-MS/MS method (see Section 4) to quantify the remaining parent compound.

    • Data Interpretation: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in-vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2.2.2: In Vivo Rodent Pharmacokinetic Study (Oral Dosing)

  • Rationale: This study defines the basic PK parameters (Cmax, Tmax, AUC, t½, Bioavailability) in a living system, providing essential data for dose selection in efficacy and toxicology studies.

  • Workflow Diagram:

PK_Workflow Dosing Administer Compound (Oral Gavage, e.g., 5 mg/kg) to Male Sprague-Dawley Rats (n=3-5) Sampling Collect Blood Samples (via tail vein) at Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24h Dosing->Sampling Processing Process Blood to Plasma (Centrifugation) Sampling->Processing Analysis Quantify Drug Concentration in Plasma using LC-MS/MS Processing->Analysis Modeling Pharmacokinetic Modeling (Non-compartmental analysis) Analysis->Modeling Parameters Determine Key Parameters (Cmax, Tmax, AUC, t½, F%) Modeling->Parameters

Caption: Workflow for a typical preclinical oral pharmacokinetic study.

Section 3: Non-Clinical Toxicity and Safety Assessment

A tiered approach to toxicity testing is employed to characterize the safety profile of a new chemical entity, starting with in-vitro assays and progressing to in-vivo studies as necessary.

Tiered Toxicity Testing Strategy

The core principle is to use in-vitro methods to identify potential hazards early, guiding decisions and refining the design of any necessary in-vivo studies to minimize animal use while maximizing data quality.

Toxicity_Strategy cluster_0 Tier 1: In Vitro Assessment cluster_1 Tier 2: In Vivo Assessment Start Test Compound Cytotox Cytotoxicity (e.g., HepG2, HEK293) Start->Cytotox Genotox Genotoxicity (Bacterial Reverse Mutation - Ames Test) Start->Genotox hERG Cardiac Safety (hERG Channel Assay) Start->hERG Decision1 Hazard Identified? Cytotox->Decision1 Genotox->Decision1 hERG->Decision1 Acute_Tox Acute Oral Toxicity (Rodent, Dose-Range Finding) Decision1->Acute_Tox No Stop Stop or Redesign Decision1->Stop Yes Further_Studies Repeat-Dose Toxicity, etc. (If Warranted) Acute_Tox->Further_Studies Proceed Proceed to Next Stage Further_Studies->Proceed

Caption: A tiered strategy for non-clinical toxicity assessment.

Key In Vitro Toxicity Protocols

Protocol 3.2.1: Cytotoxicity (MTT Assay)

  • Rationale: To determine the concentration at which the compound causes cell death. This is a fundamental measure of toxicity. The HepG2 cell line is chosen as it is of human liver origin, a primary site of metabolism and potential toxicity.

  • Methodology:

    • Cell Plating: Seed HepG2 cells into a 96-well plate and allow them to adhere overnight.

    • Dosing: Treat cells with a serial dilution of the test compound (e.g., from 0.1 µM to 100 µM) for 24 or 48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

    • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

    • Readout: Measure the absorbance at ~570 nm using a plate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Table 2: Summary of Proposed In Vitro Toxicity Assays

AssayPurposeEndpointRationale for Selection
Cytotoxicity (MTT) Assesses general cell toxicityIC₅₀Establishes a basic therapeutic window.
Ames Test Evaluates mutagenic potentialRevertant Colony CountA standard regulatory requirement for genotoxicity.
hERG Assay Assesses risk of cardiac arrhythmiaIC₅₀The hERG channel is a critical off-target; blockage is a common cause of drug withdrawal.[9]
CYP Inhibition Identifies potential for drug-drug interactionsIC₅₀Determines if the compound inhibits major drug-metabolizing enzymes.[8]

Section 4: Quantitative Bioanalytical Method

Accurate quantification of the drug in biological matrices (plasma, urine, tissue) is the bedrock of pharmacokinetic and toxicokinetic analysis. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[10][11]

Protocol 4.1: LC-MS/MS Method Development Outline

  • Objective: To develop and validate a robust method for quantifying Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol in rat plasma.

  • Steps:

    • Tuning: Infuse a standard solution of the compound into the mass spectrometer to optimize ion source parameters and identify the parent ion and stable product ions for Selected Reaction Monitoring (SRM).

    • Chromatography: Develop a reversed-phase HPLC method (e.g., C18 column) to achieve a sharp, symmetrical peak with no interference from plasma components. An acidic mobile phase modifier is often required for good peak shape with basic compounds like piperidines.[12]

    • Sample Preparation: Develop a sample extraction procedure. Protein precipitation with acetonitrile is a common first approach, followed by liquid-liquid extraction or solid-phase extraction if higher cleanliness is required.

    • Validation: Perform a full method validation according to regulatory guidelines, assessing:

      • Selectivity and Specificity

      • Linearity and Range

      • Accuracy and Precision

      • Matrix Effect

      • Recovery

      • Stability (freeze-thaw, bench-top, long-term)

Section 5: Data Synthesis and Prospective Interpretation

Upon completion of the described studies, the data must be synthesized to form a cohesive profile of the compound.

Table 3: Hypothetical Target Pharmacokinetic Parameters in Rat

ParameterTarget ValueImplication for Drug Development
Oral Bioavailability (F%) > 30%Indicates efficient absorption from the gut.
Half-life (t½) 2 - 8 hoursSupports a potential once or twice-daily dosing regimen.
AUC (0-24h) Dose-proportionalPredictable exposure with increasing doses.
Cmax Below toxic levelsIndicates an initial safety margin.

Interpretation of Potential Toxicity Findings:

  • High In Vitro Cytotoxicity (IC₅₀ < 10 µM): Suggests a narrow therapeutic window. The mechanism should be investigated (e.g., apoptosis vs. necrosis).

  • Positive Ames Test: A significant red flag for mutagenicity. This would likely halt development unless the mutagenicity can be proven to be irrelevant to humans or engineered out of the molecule.

  • hERG IC₅₀ < 10 µM: Indicates a potential risk for cardiac arrhythmias. A therapeutic index (hERG IC₅₀ / efficacious concentration) of >30-100 is generally desired.

  • Rapid Metabolic Clearance: May necessitate formulation strategies (e.g., extended-release) or chemical modifications to block metabolic hotspots. The presence of the CF3 group is intended to mitigate this, so rapid clearance would be an unexpected finding requiring investigation.[13]

Conclusion

Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol is a compound of interest based on its privileged chemical scaffolds. However, its viability as a drug candidate is entirely dependent on a thorough characterization of its safety and pharmacokinetic profile. The integrated, tiered strategy outlined in this guide provides a robust and scientifically rigorous pathway for this evaluation. By systematically executing these studies—from in-vitro ADME and toxicology to in-vivo PK—and interpreting the results within the context of the intended therapeutic application, drug development professionals can make informed, data-driven decisions. This structured approach ensures that resources are used efficiently and that a comprehensive understanding of the compound's potential risks and benefits is established early in the development lifecycle.

References

  • ALPHA-[3-(TRIFLUOROMETHYL)PHENYL]-4-PIPERIDINEMETHANOL — Chemical Substance Information - NextSDS. [Link]

  • PIPERIDIN-4-YL-(3-TRIFLUOROMETHYL-PHENYL)-METHANONE HYDROCHLORIDE — Chemical Substance Information - NextSDS. [Link]

  • Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • PIPERIDIN-4-YL(3-(TRIFLUOROMETHYL)PHENYL)METHANOL - gsrs. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. [Link]

  • Research progress on piperidine-containing compounds as agrochemicals. [Link]

  • PIPERIDIN-4-YL(3-(TRIFLUOROMETHYL)PHENYL)METHANOL - Inxight Drugs. [Link]

  • [4-(trifluoromethyl)piperidin-3-yl]methanol hydrochloride — Chemical Substance Information. [Link]

  • The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods - PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Investigate the neurotoxic effects of the designer drug TriFluoroMethylPhenylPiperazine Derivatives | Request PDF - ResearchGate. [Link]

  • Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC - NIH. [Link]

  • Journal of Fluorine Chemistry - NSF PAR. [Link]

  • The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods - ResearchGate. [Link]

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo - Der Pharma Chemica. [Link]

  • [4-(piperidin-3-yl)phenyl]methanol — Chemical Substance Information - NextSDS. [Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC - PubMed Central. [Link]

  • 4-[3-(Trifluoromethyl)phenyl]-4-piperidinol | C12H14F3NO | CID 75255 - PubChem. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]

  • [4-(4-Fluorophenyl)piperidin-3-yl]methanol Env. Fate/Transport - EPA. [Link]

  • Analytical Methods - RSC Publishing. [Link]

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist - ResearchGate. [Link]

  • A Review on Analytical Methods for Piperazine Determination. [Link]

    • ANALYTICAL METHODS. [Link]

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Protocols & Analytical Methods

Method

Using Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol as a chemical intermediate

An Application Guide to Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol: Synthesis and Key Transformations for Drug Discovery Introduction The piperidine scaffold is a cornerstone of modern medicinal chemistry, appear...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol: Synthesis and Key Transformations for Drug Discovery

Introduction

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and its ability to act as a versatile pharmacophore.[1][2] When functionalized with specific substituents, the piperidine ring system allows for the precise orientation of groups to interact with biological targets. Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol is a prime example of a high-value chemical intermediate that combines this privileged heterocycle with two other critical functionalities: a secondary alcohol and a trifluoromethyl-substituted phenyl ring.

The trifluoromethyl (-CF₃) group is a powerful bioisostere for a methyl group but possesses unique electronic properties. Its strong electron-withdrawing nature can significantly alter a molecule's pKa, lipophilicity, and metabolic stability, often leading to enhanced potency and improved pharmacokinetic profiles.[3] The secondary alcohol provides a reactive handle for further synthetic elaboration, enabling the exploration of diverse chemical space.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It details the synthesis of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol and explores its application in subsequent key synthetic transformations, providing not just protocols, but the underlying chemical logic to empower rational experimental design.

Physicochemical Properties and Safety

A thorough understanding of a chemical's properties is fundamental to its effective and safe use in the laboratory.

PropertyValueReference
Molecular Formula C₁₃H₁₆F₃NO[4][5]
Molecular Weight 259.27 g/mol [4]
Appearance Typically an off-white to yellow solid[6]
Stereochemistry Racemic[4][5]
InChIKey BDVMVZADJRCUGK-UHFFFAOYSA-N[4]
CAS Number 851121-72-3 (example, varies by supplier)N/A

Safety and Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Review the Safety Data Sheet (SDS) from the supplier before use for complete hazard information.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Core Synthetic Applications: A Strategic Overview

The true value of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol lies in its versatility as a starting point for more complex molecules. The piperidine nitrogen, the secondary alcohol, and the aromatic ring offer multiple points for diversification. A general workflow, from synthesis to subsequent derivatization, is outlined below.

G cluster_synthesis Synthesis of Intermediate cluster_deprotection Deprotection cluster_derivatization Key Derivatization Pathways A 1-Bromo-3-(trifluoromethyl)benzene C Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol (N-Boc Protected) A->C 1. Mg, THF 2. Add to B B N-Boc-4-piperidone B->C D Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol C->D TFA or HCl E Oxidation Product: (Piperidin-4-yl)(3-(trifluoromethyl)phenyl)methanone D->E Oxidation (e.g., PCC, Swern) F N-Alkylated / N-Acylated Products D->F N-Substitution: Reductive Amination, Acylation G O-Alkylated / O-Esterified Products D->G O-Substitution: Williamson Ether Synthesis, Esterification G cluster_oxidation Oxidation cluster_N_sub N-Substitution cluster_O_sub O-Substitution Start Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol Ketone Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanone (Ketone Intermediate) Start->Ketone PCC, DCM N_Alk N-Alkyl Derivatives Start->N_Alk R-CHO, NaBH(OAc)₃ (Reductive Amination) N_Acyl N-Acyl Derivatives Start->N_Acyl R-COCl, Et₃N (Acylation) O_Alk Ether Derivatives Start->O_Alk NaH, R-Br (Williamson Synthesis) O_Ester Ester Derivatives Start->O_Ester R-COCl, Pyridine (Esterification)

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Application

Application Note: In Vivo Assay Preparation and Pharmacological Evaluation of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol

Executive Summary Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol (CAS 38646-29-6) is a highly versatile, lipophilic chemical scaffold frequently utilized in the development and profiling of novel central nervous syst...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol (CAS 38646-29-6) is a highly versatile, lipophilic chemical scaffold frequently utilized in the development and profiling of novel central nervous system (CNS) therapeutics[1]. Structurally analogous to several classes of monoamine transporter modulators, this compound requires rigorous formulation strategies and validated in vivo assays to accurately assess its pharmacokinetic (PK) brain penetration and downstream behavioral efficacy. This application note provides a comprehensive, self-validating framework for formulating this compound and executing downstream CNS assays.

Pharmacological Context & Structural Rationale

To design an effective in vivo protocol, one must first understand the causality between the compound's structural motifs and its biological behavior:

  • The Piperidine Ring: As a basic amine (protonated at physiological pH), the piperidine moiety serves as a critical anchor point, typically forming salt bridges with aspartate residues within the binding pockets of monoamine transporters (e.g., SERT, DAT) or sigma receptors.

  • The 3-Trifluoromethyl-phenyl Group: The addition of a −CF3​ group serves two mechanistic purposes. First, as a strong electron-withdrawing group, it protects the phenyl ring from rapid cytochrome P450-mediated oxidation, thereby increasing metabolic half-life. Second, it significantly increases the molecule's overall lipophilicity (LogP), which is a primary driver for passive diffusion across the Blood-Brain Barrier (BBB)[2].

Pathway A Piperidin-4-yl-(3-CF3-phenyl)-methanol B Blood-Brain Barrier (BBB) Penetration A->B C Monoamine Transporter Binding B->C D Increased Synaptic Neurotransmitters C->D E Antidepressant-like Behavioral Response D->E

Fig 1: Proposed neuropharmacological signaling pathway and downstream behavioral response.

Formulation Strategy for In Vivo Dosing

The Challenge: The very structural features that enable BBB penetration (high lipophilicity from the −CF3​ group) inherently result in poor aqueous solubility. Attempting to dissolve this compound in pure saline will lead to rapid precipitation, causing erratic systemic absorption and risking fatal micro-embolisms during intravenous (IV) administration.

The Solution: A validated, multi-component co-solvent and surfactant vehicle system is required to maintain the compound in a stable micellar suspension[3],[4].

Step-by-Step Formulation Protocol (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):

  • Primary Solvation: Weigh the required mass of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol. Add 10% (v/v) Dimethyl Sulfoxide (DMSO) and vortex vigorously. Causality: DMSO disrupts the crystalline lattice of the compound, achieving initial solvation[3].

  • Co-Solvent Addition: Add 40% (v/v) PEG300 to the DMSO mixture and sonicate for 5 minutes. Causality: PEG300 acts as a co-solvent that prevents the drug from crashing out of solution when eventually introduced to an aqueous environment[4].

  • Surfactant Integration: Add 5% (v/v) Tween-80 and vortex until completely homogenous. Causality: Tween-80 is a non-ionic surfactant that forms protective micelles around the lipophilic drug molecules, stabilizing them[4].

  • Aqueous Dilution: Slowly add 45% (v/v) sterile Saline (0.9% NaCl) dropwise while continuously vortexing. Causality: Dropwise addition prevents localized supersaturation and irreversible precipitation, while the saline adjusts the final tonicity for physiological tolerability[4].

Protocol A: Pharmacokinetic (PK) Brain Penetration Assay

To validate that the compound successfully reaches the CNS, we measure Kp,uu,brain​ (the unbound brain-to-plasma partition coefficient). This is the gold standard metric, as only the unbound fraction of the drug is pharmacologically active at the target site[2].

Step-by-Step Methodology:

  • Administration: Dose adult male C57BL/6 mice via intraperitoneal (IP) injection (e.g., 10 mg/kg) using the formulated vehicle.

  • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8 hours post-dose), euthanize the animals. Collect trunk blood into EDTA tubes and immediately harvest the whole brain.

  • Processing: Centrifuge blood at 3,000 x g for 10 mins to isolate plasma. Homogenize the brain tissue in a 1:3 (w/v) ratio of phosphate-buffered saline (PBS).

  • Equilibrium Dialysis: To determine the unbound fraction ( fu,brain​ and fu,plasma​ ), dialyze the plasma and brain homogenate against PBS at 37°C for 4 hours using a rapid equilibrium dialysis (RED) device.

  • Quantification: Extract the compound using protein precipitation (acetonitrile) and quantify concentrations via LC-MS/MS. Calculate Kp,uu,brain​=(Cbrain​×fu,brain​)/(Cplasma​×fu,plasma​) [2].

Protocol B: Behavioral Efficacy - Forced Swim Test (FST)

The FST is a highly validated behavioral assay used to screen for antidepressant-like activity. It places the rodent in an inescapable cylinder of water, modeling behavioral despair as the animal transitions from active escape attempts to passive immobility[5],[6].

Step-by-Step Methodology:

  • Apparatus Setup: Fill transparent cylindrical tanks (30 cm height × 20 cm diameter) with water (24–25°C) to a depth of 15 cm. Causality: This depth ensures the mouse cannot touch the bottom or escape over the top, forcing a behavioral choice[6].

  • Dosing Schedule: Administer the compound formulation 1 hour prior to testing (for acute screening) or follow a sub-acute 24h, 5h, and 1h multi-dose schedule[5].

  • Testing Phase: Place the mouse into the cylinder for exactly 6 minutes. Record the session using an overhead tracking camera[6].

  • Behavioral Scoring: Discard the first 2 minutes (habituation). For the remaining 4 minutes, quantify the time spent in three states:

    • Immobility: Floating with only movements necessary to keep the head above water (primary metric for despair).

    • Swimming: Horizontal movement around the cylinder (typically enhanced by serotonergic agents)[5].

    • Climbing: Vertical thrashing against the walls (typically enhanced by noradrenergic agents)[5].

Workflow A Compound Formulation (DMSO/PEG300/Tween-80) B In Vivo Dosing (IP or IV Admin) A->B C PK Profiling (Plasma & Brain) B->C D Behavioral Assay (Forced Swim Test) B->D E Data Synthesis (LC-MS/MS & Video) C->E D->E

Fig 2: Comprehensive in vivo workflow from formulation to pharmacokinetic and behavioral analysis.

Data Presentation

Below is a structured summary of the anticipated quantitative outputs derived from the combined PK and Behavioral workflows.

Table 1: Anticipated Pharmacokinetic and Behavioral Data Summary

Metric CategoryParameterAnticipated Range / OutputBiological Significance
Pharmacokinetics Tmax​ (Brain)0.5 – 1.0 hoursIndicates rapid BBB penetration due to high lipophilicity.
Pharmacokinetics fu,brain​ < 0.05 (Highly bound)Lipophilic compounds typically exhibit high non-specific tissue binding.
Pharmacokinetics Kp,uu,brain​ 0.3 – 1.2Values > 0.3 suggest sufficient unbound target exposure in the CNS.
Behavioral (FST) Immobility TimeSignificant decrease vs. VehiclePrimary indicator of antidepressant-like efficacy.
Behavioral (FST) Swimming TimeSignificant increase vs. VehicleSuggests modulation of serotonergic pathways.

References

  • [1] NextSDS. ALPHA-[3-(TRIFLUOROMETHYL)PHENYL]-4-PIPERIDINEMETHANOL — Chemical Substance Information. Available at:

  • [3] NIH PMC. In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes. Available at:

  • [4] BenchChem. Technical Support Center: N6022 Formulation with PEG300 and Tween-80 for Injection. Available at:

  • [5] Nature Protocols / ResearchGate. Using the rat forced swim test to assess antidepressant-like activity in rodents. Available at:

  • [6] NIH PMC. The Mouse Forced Swim Test. Available at:

  • [2] NIH PMC. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems. Available at:

Sources

Method

Formulation techniques for Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol in preclinical studies

Executive Summary & Physicochemical Rationale Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol is a structurally complex active pharmaceutical ingredient (API) characterized by two competing chemical domains: a basic p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol is a structurally complex active pharmaceutical ingredient (API) characterized by two competing chemical domains: a basic piperidine ring (estimated pKa ~9.0–9.5) and a highly lipophilic 3-trifluoromethyl-phenyl moiety.

In preclinical drug development, this structural dichotomy places the compound firmly in Biopharmaceutics Classification System (BCS) Class II or IV. While the basic nitrogen allows for pH-dependent solubilization in acidic media, the lipophilic trifluoromethyl-phenyl group drives a high partition coefficient (LogP). Consequently, simple aqueous buffers are insufficient for in vivo dosing; the compound will rapidly precipitate upon encountering the neutral pH of the bloodstream (intravenous dosing) or the intestine (oral dosing).

To maximize exposure and ensure reliable pharmacokinetic (PK) and toxicity data, formulation scientists must employ advanced solubilization techniques. This guide details three field-proven, self-validating formulation workflows: pH-Adjusted Co-Solvent Systems , Cyclodextrin Complexation , and Lipid-Based Self-Emulsifying Drug Delivery Systems (SEDDS) [1][2].

Formulation Decision Matrix

FormulationDecision Start Piperidin-4-yl-(3-CF3-phenyl)-methanol (Weak Base, High LogP) Route Target Administration Route Start->Route IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO IV_Sol pH 3-4 + Co-solvents (e.g., PEG400/PG) IV->IV_Sol High Dose IV_CD HP-β-CD Complexation (Mitigates Irritation) IV->IV_CD Low Toxicity PO_SEDDS Lipid-Based SEDDS (Bypasses Dissolution) PO->PO_SEDDS Max Bioavailability

Caption: Decision tree for selecting preclinical formulation strategies based on dosing requirements.

Experimental Protocols & Workflows

Workflow 1: pH-Adjusted Co-Solvent System (IV / PO)

Causality & Mechanism: Protonating the piperidine amine ensures initial aqueous wetting. However, to prevent the lipophilic CF3-phenyl group from causing precipitation upon injection or intestinal transit, co-solvents (PEG 400, Propylene Glycol) are required to lower the dielectric constant of the vehicle[3].

Step-by-Step Protocol:

  • API Wetting: Weigh the required mass of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol into a glass vial.

  • Acidification: Add 100 mM Citrate buffer (pH 3.0) to achieve 60% of the final volume. Expert Insight: Always add the acidic aqueous phase first. Wetting the API in acid ensures complete protonation of the piperidine ring before the dielectric constant is lowered by organic solvents, preventing clumping.

  • Primary Solubilization: Sonicate the mixture for 10 minutes until a translucent, milky suspension forms.

  • Co-Solvent Addition: Slowly add Polyethylene Glycol 400 (PEG 400) up to 30% v/v while vortexing vigorously. Follow with Propylene Glycol (PG) up to 10% v/v.

  • Equilibration: Stir magnetically at 300 rpm for 30 minutes. The solution should become completely transparent.

  • Self-Validation Step: Centrifuge a 1 mL aliquot at 10,000 × g for 5 minutes. Inspect the bottom of the tube under strong light. The complete absence of a pellet confirms absolute solubilization. If a pellet is present, increase PEG 400 by 5% v/v.

Workflow 2: Cyclodextrin Inclusion Complexation (IV / PO)

Causality & Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic cavity that encapsulates the lipophilic 3-CF3-phenyl ring, while its hydrophilic exterior ensures aqueous compatibility. This approach significantly mitigates local injection site irritation and hemolysis, which are common toxicological artifacts in early drug discovery[4].

Step-by-Step Protocol:

  • Vehicle Preparation: Prepare a 20% w/v HP-β-CD solution in sterile Water for Injection (WFI) or 0.9% Saline.

  • API Addition: Add the API directly to the cyclodextrin solution.

  • pH Modulation: Adjust the pH to 4.0 using 0.1 N HCl. Expert Insight: Ionizing the piperidine nitrogen increases the intrinsic aqueous solubility of the molecule, which thermodynamically drives the lipophilic tail into the cyclodextrin cavity.

  • Complexation: Stir continuously for 24 hours at room temperature. Inclusion complexation is an equilibrium process that requires time and mechanical energy to reach a steady state.

  • Self-Validation Step: Filter the solution through a 0.22 µm PVDF syringe filter. Analyze the pre-filtration and post-filtration concentrations via HPLC. A recovery rate of >98% validates that the API is fully complexed and not suspended as micro-crystals.

Workflow 3: Lipid-Based SEDDS (Oral Delivery)

Causality & Mechanism: For oral efficacy studies, BCS Class II/IV compounds suffer from poor intestinal absorption. A Type III/IV SEDDS pre-dissolves the API in an isotropic lipid/surfactant matrix. Upon contact with gastric fluids, it spontaneously forms a microemulsion (<200 nm), completely bypassing the dissolution rate-limiting step and facilitating lymphatic uptake[2].

SEDDSMechanism SEDDS Isotropic Pre-concentrate (API + Lipid + Surfactant) Gastric Aqueous Dilution (Stomach Motility) SEDDS->Gastric Ingestion Emulsion O/W Microemulsion (<200 nm Droplets) Gastric->Emulsion Spontaneous Emulsification Absorption Intestinal Permeation & Lymphatic Uptake Emulsion->Absorption High Surface Area

Caption: Mechanistic pathway of SEDDS spontaneous microemulsification and intestinal absorption.

Step-by-Step Protocol:

  • Excipient Blending: In a glass vial, combine Capryol 90 (Oil), Cremophor EL (Surfactant), and Transcutol HP (Co-solvent) in a 20:50:30 weight ratio.

  • API Dissolution: Add the API to the lipid blend. Expert Insight: Transcutol HP acts as a powerful solubilizer for the CF3-phenyl moiety, preventing premature precipitation.

  • Thermal Homogenization: Heat the sealed vial to 37°C in a water bath for 30 minutes while stirring at 500 rpm to ensure a single isotropic phase.

  • Self-Validation Step (In Vitro Dispersion Test): Drop 100 µL of the prepared SEDDS into 10 mL of Simulated Gastric Fluid (SGF) at 37°C with mild magnetic agitation. The immediate formation of a clear or slightly bluish dispersion (indicating droplet sizes <200 nm) without visible flakes confirms successful microemulsification.

Quantitative Formulation Comparison

Formulation StrategyTypical CompositionTarget RouteSolubilization MechanismMax Tolerated Volume (Mice)
pH-Adjusted Co-Solvent 30% PEG400, 10% PG, 60% Citrate Buffer (pH 3)IV, PODielectric constant reduction + IonizationIV: 5 mL/kgPO: 10 mL/kg
Cyclodextrin Complexation 20% HP-β-CD in 0.9% Saline (pH 4)IV, POHost-guest hydrophobic encapsulationIV: 10 mL/kgPO: 20 mL/kg
Lipid-Based SEDDS 20% Capryol 90, 50% Cremophor EL, 30% Transcutol HPPO onlySpontaneous microemulsificationPO: 5 mL/kg (due to surfactant limits)

References

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Available at:[Link]

  • Hanumegowda, U. M. (2014). Potential Impact of Cyclodextrin-Containing Formulations in Toxicity Evaluation of Novel Compounds in Early Drug Discovery. Journal of Pharmaceutics & Pharmacology, 2(1). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol in DMSO

Welcome to the Technical Support Center. As an application scientist working with complex active pharmaceutical ingredients (APIs) and intermediates, you may find that standard solvation protocols occasionally fail.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an application scientist working with complex active pharmaceutical ingredients (APIs) and intermediates, you may find that standard solvation protocols occasionally fail. Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol is a prime example of a molecule that exhibits erratic solubility behaviors in Dimethyl Sulfoxide (DMSO).

This guide is designed to move beyond basic instructions. By dissecting the thermodynamic causality behind solvation failures, we provide self-validating workflows to ensure your stock solutions remain stable, precise, and assay-ready.

Part 1: Physicochemical Profiling & Causality

To troubleshoot solubility, we must first understand the structural dichotomy of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol. The molecule possesses highly conflicting functional groups: a hydrophilic, basic piperidine ring and a highly lipophilic, bulky trifluoromethyl-phenyl moiety.

While pure DMSO is an excellent solvent for both polar and non-polar compounds, the presence of the bulky hydrophobic group makes the molecule's solubility highly sensitive to the solvent's cohesive energy density. Piperidine derivatives often exhibit poor solubility due to high crystal lattice energy and the presence of these bulky hydrophobic groups[1].

Table 1: Structural Impact on DMSO Solvation
Structural FeaturePhysicochemical PropertyImpact on DMSO Solvation
Piperidine Ring Basic Nitrogen (pKa ~11.22 in water)[2]Modulates solubility based on protonation state; basicity shifts significantly in non-aqueous solvents like DMSO[3].
3-Trifluoromethyl-phenyl High Lipophilicity / Bulky GroupIncreases crystal lattice energy; demands a large, stable solvent cavity that is easily disrupted by solvent polarity changes[1].
Methanol Linker Hydrogen Bond Donor/AcceptorFacilitates favorable dipole-dipole interactions with the DMSO sulfoxide oxygen.
Overall Molecule Amphiphilic characteristicsHighly sensitive to changes in solvent polarity, particularly water ingress[4].

Part 2: Troubleshooting FAQs

Q1: My compound dissolved initially at 20 mM in DMSO but precipitated after a few days at room temperature. Why?

A1: The root cause is almost certainly moisture ingress. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere[5]. When water enters the DMSO, it alters the solvent's polarity and structure, making it thermodynamically difficult to maintain the solvent cavity around the large lipophilic 3-trifluoromethyl-phenyl group[4],[5]. This leads to a phenomenon called hydrophobic exclusion, where the compound crashes out of solution to lower the system's overall energy state.

Q2: Does the salt form (e.g., HCl salt vs. Free Base) affect its solubility in DMSO?

A2: Yes. The piperidine ring contains a basic nitrogen atom[2]. If your compound is supplied as a hydrochloride (HCl) salt, the crystal lattice energy is significantly higher than that of the free base. While DMSO can dissolve many salts, the free base form typically exhibits superior and faster solubility in pure anhydrous DMSO. If you are working with the salt form, you must supply external kinetic energy (gentle heating) to overcome the initial enthalpy of dissolution[5].

Q3: How do freeze-thaw cycles impact the stability of my stock solution?

A3: Freeze-thaw cycles actively accelerate precipitation. The presence of water in DMSO significantly depresses its freezing point[4]. When a hydrated DMSO solution freezes, water and DMSO can form distinct micro-phases. Upon thawing, localized regions of high water concentration act as nucleation sites, initiating crystallization of the compound[4].

Q4: How can I rescue a precipitated DMSO stock solution?

A4: Do not simply vortex the tube, as this will not overcome the thermodynamic barrier of the newly formed crystals. To rescue the solution, gently warm the tube in a 37°C water bath for 5–10 minutes, followed by 10–15 minutes in an ultrasonic bath to facilitate complete dissolution[5]. If the solution remains cloudy, the water content has exceeded the critical threshold, and you must either discard the stock or introduce a co-solvent (such as 5% Ethanol or PEG-400) if compatible with your downstream assay[2].

Part 3: Self-Validating Experimental Protocols

To guarantee the integrity of your experiments, every solvation protocol must include a validation step. Below are the optimized methodologies for handling this specific compound.

Protocol 1: Preparation of Anhydrous Stock Solutions

Objective: Prevent moisture-induced precipitation during long-term storage.

  • Equilibration: Allow the sealed vial of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol to reach room temperature inside a desiccator. Causality: Opening a cold vial causes immediate atmospheric condensation on the powder.

  • Solvent Addition: Rapidly weigh the required mass and add anhydrous DMSO (water content ≤0.005%, packaged under Argon).

  • Dissolution: Vortex vigorously for 1-2 minutes. If the solution is not completely clear, warm gently in a 37°C water bath for 5 minutes[5].

  • Validation Check (The Tyndall Effect): In a darkened room, shine a laser pointer through the vial. If the beam path is visible (scattering light), micro-crystals or colloidal precipitates are still present. Sonicate until the beam path completely disappears.

  • Aliquot & Purge: Immediately aliquot the clear solution into single-use amber tubes. Purge the headspace of each tube with Argon or Nitrogen gas to displace ambient moisture.

  • Storage: Seal tightly and store at -20°C or -80°C.

  • Control Validation: Thaw one aliquot and leave it at room temperature for 4 hours. If it remains clear, your anhydrous sealing protocol was successful.

Protocol 2: Rescuing Precipitated Stocks

Objective: Re-solubilize crashed compounds without degrading the API.

  • Visual Inspection: Identify if the precipitate is crystalline (sharp needles) or amorphous (cloudy suspension). Crystalline precipitates require more energy to break the lattice.

  • Thermal Incubation: Place the sealed vial in a 37°C water bath for 10 minutes[5]. Note: Do not exceed 40°C to prevent potential oxidation or degradation.

  • Sonication: Transfer to an ultrasonic bath for 15 minutes[5]. The cavitation bubbles provide the localized kinetic energy required to disrupt the hydrophobic interactions.

  • Co-Solvent Rescue (If necessary): If the Tyndall effect check still fails, add 5% (v/v) absolute ethanol dropwise while vortexing, which disrupts the localized water-DMSO pockets[2].

Part 4: Visualizations

Table 2: Troubleshooting Matrix
SymptomRoot CauseCorrective Action
Immediate cloudiness upon adding DMSO High crystal lattice energy (likely salt form) or cold solvent.Warm to 37°C for 5-10 mins and sonicate until the Tyndall effect is absent[5].
Precipitation after 24h at room temp Moisture absorption from ambient air altering solvent polarity[5].Rescue via gentle heating; switch to strictly anhydrous DMSO for future stocks[5].
Precipitation after freeze-thaw cycle Water/DMSO phase separation forming nucleation sites during freezing[4].Aliquot into single-use tubes immediately after preparation; strictly avoid freeze-thaw cycles[4].
System Workflows & Logical Relationships

G A Anhydrous DMSO + Compound B Clear Stock Solution (Thermodynamically Stable) A->B C Exposure to Ambient Air (Moisture Ingress) B->C D Hygroscopic Water Absorption (Altered Solvent Polarity) C->D E Hydrophobic Exclusion of CF3-Phenyl Group D->E F Compound Precipitation (Crystallization) E->F

Mechanism of moisture-induced precipitation in DMSO.

W S1 Weigh Compound (Desiccated) S2 Add Anhydrous DMSO (<0.005% Water) S1->S2 S3 Vortex & Sonicate (Max 37°C) S2->S3 S4 Tyndall Effect Check (Laser Pointer) S3->S4 S5 Aliquot into Tubes S4->S5 S6 Argon Purge & Seal S5->S6 S7 Store at -20°C/-80°C S6->S7

Step-by-step workflow for preparing stable DMSO stock solutions.

References

  • Ziath Ltd. "The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO". Source:

  • Benchchem. "Impact of hygroscopic DMSO on Ro 41-0960 solubility". Source:

  • Benchchem. "Addressing poor solubility of piperidine derivatives in reactions". Source:

  • Benchchem. "Technical Support Center: Enhancing the Solubility of Piperidine Intermediates". Source:

  • Analytical Chemistry - ACS Publications. "Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging". Source:

Sources

Optimization

Reducing chemical impurities in Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol production

Technical Support Center: Production of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol Welcome to the technical support guide for the synthesis and purification of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol....

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Production of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol

Welcome to the technical support guide for the synthesis and purification of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during its production, with a focus on minimizing chemical impurities.

The synthesis of this compound, a key intermediate in many pharmaceutical pathways, typically involves the reaction of a piperidine-based organometallic reagent with 3-(trifluoromethyl)benzaldehyde or the reduction of the corresponding ketone, Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanone. While seemingly straightforward, these routes are often plagued by the formation of process-related impurities that can compromise yield, purity, and the safety profile of the final active pharmaceutical ingredient (API).[1][2]

This guide provides a structured, question-and-answer-based approach to identify the root causes of impurity formation and offers validated, step-by-step protocols for their removal and prevention.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific, frequently encountered problems during the synthesis and workup of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol.

Q1: My final product shows a persistent, non-polar impurity in the HPLC analysis. What is its likely identity and how can I remove it?

A1: Root Cause Analysis & Identification

A common non-polar impurity is the unreacted starting material, specifically 3-(trifluoromethyl)benzaldehyde if you are performing a Grignard-type addition, or residual ketone if you are performing a reduction. Another possibility is the formation of a Wurtz coupling by-product from the organometallic reagent.[3]

  • 3-(Trifluoromethyl)benzaldehyde: This starting material is significantly less polar than the desired alcohol product due to the absence of the hydroxyl group.

  • Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanone: The ketone precursor is also less polar than the alcohol product.

  • Side-Reaction Products: In a Grignard reaction, side-products can arise from the reaction of the Grignard reagent with the trifluoromethyl group, although 1,2-addition to the carbonyl is generally favored.[4]

Solution: Purification Strategy

For non-polar impurities, flash column chromatography is highly effective.

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane) and adding silica gel. Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Column Packing: Dry pack the column with silica gel. Wet the column with the starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase and gradually increase the polarity. The less polar impurities will elute first.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) or a rapid HPLC method.[5]

  • Collection: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent under reduced pressure to yield the purified product.

ParameterRecommended ConditionsExpected Outcome
Stationary Phase Silica Gel (230-400 mesh)Good separation of non-polar impurities.
Mobile Phase Hexane/Ethyl Acetate GradientElutes impurities first, followed by the product.
Gradient Profile Start with 5% Ethyl Acetate, increase to 50%Allows for sharp separation.
Detection UV at 254 nm (for TLC)Visualization of aromatic compounds.
Q2: I'm observing an impurity with a similar polarity to my product, making separation difficult. What could it be?

A2: Root Cause Analysis & Identification

An impurity with similar polarity suggests a structural resemblance to the final product. A likely candidate is an over-reduced by-product, where the benzyl alcohol is further reduced to a methylene group, yielding 4-(3-(Trifluoromethyl)benzyl)piperidine.[6] This is more common if using strong reducing agents like LiAlH₄ under harsh conditions.

Solution: Recrystallization

Recrystallization is an excellent technique for removing impurities with slightly different crystal lattice packing energies.

Experimental Protocol: Recrystallization

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of dichloromethane and methanol or ethanol and ethyl acetate can be effective.[7]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent system.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution to remove the charcoal or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Part 2: Frequently Asked Questions (FAQs)

Q3: What are the best analytical techniques to monitor the purity of my product?

A3: A combination of techniques provides the most comprehensive impurity profile.[1]

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of unknown impurities.[1][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the product and any isolated impurities.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities and residual solvents.[8][10]

Q4: How can I prevent impurity formation from the start?

A4: Proactive control is always better than reactive removal.[2]

  • High-Purity Starting Materials: Ensure the purity of your piperidine precursor and 3-(trifluoromethyl)benzaldehyde.

  • Inert Atmosphere: Reactions involving organometallic reagents are highly sensitive to air and moisture. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Maintain the recommended reaction temperature. Overheating can lead to side reactions and decomposition.[3]

  • Controlled Addition: Add reagents slowly and in a controlled manner to avoid localized high concentrations, which can promote side reactions.[3]

Part 3: Visualization of Workflows

General Troubleshooting Workflow

This diagram outlines a systematic approach to identifying and resolving impurity issues.

G cluster_0 Impurity Troubleshooting Workflow Start Impurity Detected (e.g., by HPLC) Analyze Characterize Impurity (LC-MS, NMR) Start->Analyze Decision Impurity Polarity vs. Product? Analyze->Decision NonPolar Non-Polar Impurity (e.g., Starting Material) Decision->NonPolar  Less Polar SimilarPolar Similar Polarity Impurity (e.g., Over-reduction) Decision->SimilarPolar  Similar Chromatography Purify by Column Chromatography NonPolar->Chromatography Recrystallize Purify by Recrystallization SimilarPolar->Recrystallize End Pure Product Chromatography->End Recrystallize->End G cluster_1 Synthesis Pathway and Impurity Formation SM1 N-Boc-4-piperidone Reaction Grignard Reaction SM1->Reaction SM2 3-bromobenzotrifluoride Grignard Grignard Formation SM2->Grignard Grignard->Reaction Ketone Piperidin-4-yl-(3-trifluoromethyl -phenyl)-methanone Reaction->Ketone Reduction Reduction (e.g., NaBH4) Ketone->Reduction Product Desired Product: Piperidin-4-yl-(3-trifluoromethyl -phenyl)-methanol Reduction->Product Impurity1 Impurity: Unreacted Ketone Reduction->Impurity1 Incomplete Reaction Impurity2 Impurity: Over-reduced Product Product->Impurity2 Harsh Conditions

Caption: Key steps and potential impurity sources.

References

  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. Available at: [8]2. Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Available at: [5]3. AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Available at: [1]4. Drug Development and Delivery. (n.d.). Impurities Detection in Pharmaceuticals. Available at: [10]5. Select Science. (n.d.). How to develop analytical methods for impurity detection in pharma with a quality by design approach. Available at: [2]6. Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [7]7. Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available at: 8. gsrs. (n.d.). PIPERIDIN-4-YL(3-(TRIFLUOROMETHYL)PHENYL)METHANOL. Available at: [11]9. Merck. (n.d.). (4-FLUORO-PHENYL)-PIPERIDIN-4-YL-METHANOL. Available at: [12]10. Organic Chemistry Portal. (n.d.). Grignard Reaction. Available at: [13]11. Google Patents. (n.d.). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. Available at: [14]12. Benchchem. (2025). Piperidine Purification and Isolation: A Technical Support Guide. Available at: [15]13. Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Available at: [16]14. Benchchem. (2025). Technical Support Center: Workup Procedures for 2,4,5-Trifluorobenzaldehyde Reactions. Available at: [3]15. ResearchGate. (2025). Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones. Available at: [4]16. NextSDS. (n.d.). PIPERIDIN-4-YL-(3-TRIFLUOROMETHYL-PHENYL)-METHANONE HYDROCHLORIDE — Chemical Substance Information. Available at: [17]17. Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 3-(Trifluoromethyl)benzaldehyde and 4-. Available at: [18]18. Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Available at: [19]19. Sigma-Aldrich. (n.d.). 3-methyl-4-(trifluoromethyl)piperidin-4-ol,hydrochloride. Available at: [20]20. KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [9]21. ChemScene. (n.d.). 2001749-41-1 | (4-(Fluoromethyl)piperidin-1-yl)(phenyl)methanone. Available at: [21]22. Sigma-Aldrich. (n.d.). 4-(3-Trifluoromethyl-benzyl)-piperidine. Available at: [6]23. EURL-SRM. (2021). Analytical Observations Report. Available at: [22]24. PubChem. (n.d.). 4-[3-(Trifluoromethyl)phenyl]-4-piperidinol. Available at: [23]25. MDPI. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Available at:

Sources

Troubleshooting

Technical Support Center: Synthesis of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol Derivatives

Welcome to the technical support center for the synthesis and handling of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol and its derivatives. This guide is designed for researchers, medicinal chemists, and process de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and handling of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging class of molecules. The inherent steric hindrance, a consequence of the bulky 3-trifluoromethyl-phenyl group positioned at the C4 of the piperidine ring, presents unique synthetic and purification challenges. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these complexities and achieve your desired outcomes with high efficiency and purity.

I. Understanding the Core Challenge: Steric Hindrance and Electronic Effects

The primary obstacle in the synthesis of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol derivatives is the significant steric congestion around the reactive center. The key synthetic step, typically a Grignard reaction between an N-protected 4-piperidone and 3-trifluoromethylphenylmagnesium bromide, is heavily influenced by this steric environment.

Key Contributing Factors:

  • Bulky Aryl Group: The 3-trifluoromethyl-phenyl group is sterically demanding.

  • Piperidine Ring Conformation: The chair conformation of the piperidine ring further contributes to the steric shielding of the carbonyl group.

  • N-Protecting Group: The size and nature of the protecting group on the piperidine nitrogen can either exacerbate or mitigate steric hindrance.

  • Electronic Effects: The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group can decrease the nucleophilicity of the Grignard reagent, potentially slowing down the desired reaction and favoring side reactions.[1]

The interplay of these factors often leads to low reaction yields, the formation of undesirable byproducts, and difficulties in purification. This guide will provide systematic approaches to overcome these issues.

II. Troubleshooting Guide: Grignard Reaction for the Synthesis of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol

This section addresses common problems encountered during the Grignard addition of 3-trifluoromethylphenylmagnesium bromide to N-protected 4-piperidone.

Problem 1: Low or No Conversion of N-Protected 4-Piperidone

Symptoms:

  • TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted 4-piperidone.

  • The isolated yield of the desired tertiary alcohol is significantly lower than expected.

Possible Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Inactive Grignard Reagent The Grignard reagent may not have formed efficiently or may have been quenched. The electron-withdrawing -CF3 group can make the formation of the Grignard reagent from 3-trifluoromethyl-bromobenzene more challenging than for electron-rich aryl halides.
Solutions:Magnesium Activation: Ensure the magnesium turnings are fresh and activated. Flame-dry the flask containing magnesium under vacuum and cool under an inert atmosphere (Argon or Nitrogen). Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction; the disappearance of the iodine color indicates activation.[2][3] • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried, and all solvents must be anhydrous.[2] • Titration: Before adding to the piperidone, consider titrating the Grignard reagent (e.g., with a solution of I2) to determine its exact concentration and ensure it has formed successfully.
Enolization of 4-Piperidone The Grignard reagent is a strong base and can deprotonate the acidic α-protons of the 4-piperidone, leading to the formation of an enolate.[2][4] This is more pronounced with sterically hindered Grignard reagents where nucleophilic attack is slowed. Upon aqueous workup, the enolate is protonated, regenerating the starting ketone.
Solutions:Low Temperature: Perform the addition of the Grignard reagent at low temperatures (-78 °C to 0 °C) to favor nucleophilic addition over deprotonation.[2] • Use of Additives: The addition of cerium(III) chloride (CeCl3) to form an organocerium reagent (Barbier reaction conditions) can significantly suppress enolization and improve the yield of the desired alcohol.[5]
Steric Hindrance A bulky N-protecting group (e.g., tert-Butoxycarbonyl, Boc) combined with the sterically demanding Grignard reagent can physically block the nucleophilic attack on the carbonyl carbon.[2]
Solutions:Optimize N-Protecting Group: Consider using a smaller N-protecting group, such as a benzyl (Bn) or a carbobenzyloxy (Cbz) group, to reduce steric bulk around the reaction center.[6][7]
Problem 2: Formation of Significant Byproducts

Symptoms:

  • Multiple spots are observed on the TLC plate of the crude reaction mixture.

  • Purification is complicated by the presence of impurities with similar polarities to the product.

Common Byproducts & Mitigation Strategies:

Byproduct Formation Mechanism & Prevention
Reduction Product: (3-Trifluoromethyl-phenyl)-methanol & 4-Hydroxypiperidine If the Grignard reagent has β-hydrogens, it can act as a reducing agent via a six-membered transition state, transferring a hydride to the carbonyl carbon.[2][4] While the 3-trifluoromethylphenyl Grignard does not have β-hydrogens, impurities in the Grignard reagent or side reactions can lead to reduction.
Prevention: • Ensure the purity of the aryl halide used for Grignard formation. • Maintain low reaction temperatures to disfavor this pathway.
Wurtz Coupling Product: 3,3'-Bis(trifluoromethyl)-1,1'-biphenyl The Grignard reagent can react with unreacted 3-trifluoromethyl-bromobenzene.[2]
Prevention:Slow Addition: Add the 3-trifluoromethyl-bromobenzene slowly to the magnesium turnings during the Grignard formation to maintain a low concentration of the aryl halide. • Stoichiometry: Use a slight excess of magnesium.
Dehydrated Product: 4-(3-(Trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine The tertiary alcohol product can be susceptible to dehydration, especially under acidic workup conditions.[2]
Prevention:Mild Quench: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl) instead of strong acids like HCl.[2] • Controlled Temperature: Keep the reaction mixture cool during the workup.

III. Frequently Asked Questions (FAQs)

Synthesis & Reaction Mechanisms
  • Q1: Why is the Grignard reaction the most common method for this synthesis?

    • A1: The Grignard reaction is a powerful and well-established method for forming carbon-carbon bonds. It allows for the direct addition of an aryl nucleophile to a ketone, providing a straightforward route to the desired tertiary alcohol scaffold.[4][8]

  • Q2: My Grignard reaction is sluggish. Besides temperature, what else can I do?

    • A2: The choice of solvent can be critical. While diethyl ether is common, tetrahydrofuran (THF) is often a better solvent for Grignard reactions due to its higher solvating power, which helps to stabilize the Grignard reagent.[2][3] Additionally, ensure vigorous stirring to facilitate the reaction at the magnesium surface.

  • Q3: What is the role of the N-protecting group, and how do I choose the right one?

    • A3: The N-protecting group serves two main purposes: it prevents the basic piperidine nitrogen from reacting with the Grignard reagent, and it influences the steric and electronic environment of the molecule.

      • Bulky groups (e.g., Boc): Can increase steric hindrance, potentially lowering yields but can also influence the diastereoselectivity of subsequent reactions.

      • Less bulky groups (e.g., Cbz, Benzyl): May facilitate higher yields in the Grignard step by reducing steric clash. The choice often depends on the subsequent steps in your synthetic sequence and the ease of deprotection.[6][7]

  • Q4: Are there alternatives to the Grignard reaction if it consistently fails?

    • A4: Yes, other organometallic reagents can be used. For instance, an organolithium reagent (3-trifluoromethyl-phenyllithium) can be generated and added to the 4-piperidone. Organolithium reagents are generally more reactive than Grignard reagents, which might help overcome some reactivity barriers, but they are also more basic, potentially increasing enolization. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to form the aryl-piperidine bond, followed by a separate reduction step to obtain the alcohol.[9]

Purification & Analysis
  • Q5: The product contains two chiral centers, resulting in diastereomers. How can I separate them?

    • A5: Diastereomers have different physical properties and can be separated by chromatographic techniques.

      • Flash Chromatography: Reversed-phase flash chromatography using a C18 stationary phase is often effective for separating polar diastereomers.[10]

      • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for chiral and achiral separations of diastereomers. It often provides better resolution and is faster than traditional HPLC, with the added benefit of reduced solvent consumption.[11][12][13]

      • Preparative HPLC: Both normal-phase and reversed-phase preparative HPLC with chiral stationary phases can be used for high-purity separation.[14]

  • Q6: I am having trouble with the purification of my final product by column chromatography. Any tips?

    • A6: The free amine in the deprotected final product can cause tailing on silica gel columns. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (~1%), to the eluent. Alternatively, using a different stationary phase like alumina or employing reversed-phase chromatography can be beneficial.

  • Q7: How can I resolve the enantiomers of the final product?

    • A7: If you start with a racemic N-protected 4-piperidone, the final product will be a mixture of enantiomers (as two pairs of diastereomers). To obtain a single enantiomer, you can employ chiral resolution techniques:

      • Diastereomeric Salt Formation: React the racemic final product (which is a base) with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These salts can often be separated by fractional crystallization.[15][16]

      • Chiral Preparative HPLC/SFC: This is a direct method to separate enantiomers and is widely used for obtaining highly pure samples.[14][16]

IV. Experimental Protocols & Workflows

Protocol 1: Optimized Grignard Reaction

This protocol details the synthesis of N-Boc-Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol, with measures to minimize side reactions.

Step 1: Formation of the Grignard Reagent

  • Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and cool under an inert atmosphere.

  • To the flask, add magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine.

  • In the dropping funnel, place a solution of 3-bromo-benzotrifluoride (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the aryl bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and the disappearance of the iodine color. Gentle warming may be required.

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Addition to N-Boc-4-piperidone

  • In a separate flame-dried, three-necked flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the freshly prepared Grignard reagent solution to the cooled piperidone solution via a cannula or dropping funnel over 30-60 minutes.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Work-up and Purification

  • Cool the reaction mixture in an ice bath.

  • Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or by reversed-phase chromatography to separate diastereomers.

Diagram: Troubleshooting Workflow for Low Grignard Reaction Yield

This diagram outlines a logical sequence for diagnosing and solving low-yield issues in the key Grignard reaction step.

Troubleshooting_Workflow cluster_grignard Grignard Reagent Issues cluster_addition Addition Step Issues start Low Yield of Tertiary Alcohol check_sm Analyze Crude Mixture (TLC, LC-MS) Is Starting Ketone Present? start->check_sm grignard_no No, Ketone Consumed (Other byproducts present) check_sm->grignard_no No grignard_yes Yes, Ketone Unreacted check_sm->grignard_yes Yes wurtz Wurtz Coupling? (Biaryl byproduct observed) grignard_no->wurtz Check for biaryl reduction Reduction? (Secondary alcohol observed) wurtz->reduction If not Wurtz solve_wurtz Solution: Slow addition of Aryl-Br during Grignard formation wurtz->solve_wurtz dehydration Dehydration? (Alkene byproduct observed) reduction->dehydration If not reduction solve_reduction Solution: Maintain low temperature Ensure pure reagents reduction->solve_reduction solve_dehydration Solution: Use mild quench (aq. NH4Cl) Avoid strong acids dehydration->solve_dehydration check_grignard Was Grignard Reagent Formed? (Test with I2 or titrate) grignard_yes->check_grignard enolization Enolization is Likely Cause check_grignard->enolization If Grignard is active solve_grignard Solution: Re-run Grignard formation Ensure anhydrous conditions Activate Mg with I2 check_grignard->solve_grignard If Grignard is inactive sterics Steric Hindrance is an Issue enolization->sterics Also consider solve_enolization Solution: Lower reaction temp (-78°C) Use CeCl3 additive enolization->solve_enolization solve_sterics Solution: Use smaller N-protecting group (e.g., Bn, Cbz instead of Boc) sterics->solve_sterics

Caption: Troubleshooting Decision Tree for the Grignard Reaction.

Protocol 2: Purification of Diastereomers by SFC

This protocol provides a general workflow for separating the diastereomers of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol derivatives.

Step 1: Analytical Method Development

  • Dissolve a small sample of the crude or partially purified product mixture in a suitable solvent (e.g., methanol, isopropanol).

  • Screen a variety of chiral stationary phases (CSPs), such as polysaccharide-based columns (e.g., Chiralcel® OD, OJ).

  • Use a mobile phase of supercritical CO2 with an alcohol co-solvent (e.g., methanol or isopropanol).

  • Run a scouting gradient (e.g., 5% to 40% co-solvent over 10 minutes) to determine the approximate elution conditions.

  • Optimize the separation by adjusting the co-solvent, its concentration (isocratic or gradient), and adding modifiers (e.g., diethylamine for basic compounds) to improve peak shape and resolution.

Step 2: Preparative SFC Purification

  • Scale up the optimized analytical method to a preparative SFC system with a larger dimension column of the same stationary phase.

  • Dissolve the crude product in the minimal amount of co-solvent or a stronger solvent if necessary.

  • Perform the purification using stacked injections to maximize throughput.

  • Collect the fractions corresponding to each diastereomer.

  • Evaporate the solvent from the collected fractions to obtain the purified diastereomers.

  • Analyze the purity of each fraction by analytical SFC or HPLC.

Diagram: Synthetic and Purification Workflow

This diagram illustrates the overall process from starting materials to the separated, pure diastereomers.

a SM1 N-Boc-4-Piperidone Grignard Grignard Reaction (Anhydrous THF, -78°C) SM1->Grignard SM2 3-Bromo-benzotrifluoride + Mg SM2->Grignard Crude Crude Product (Mixture of Diastereomers) Grignard->Crude Quench & Workup Purification Purification Step (SFC or RP-HPLC) Crude->Purification Product1 Pure Diastereomer 1 Purification->Product1 Product2 Pure Diastereomer 2 Purification->Product2

Caption: Overall Synthetic and Purification Workflow.

V. References

Sources

Optimization

Resolving HPLC baseline noise for Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol samples

Welcome to the Technical Support Center. Analyzing Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol presents a unique triad of chromatographic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Analyzing Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol presents a unique triad of chromatographic challenges.

  • The piperidine ring (a basic secondary amine) strongly interacts with residual silanols on silica-based C18 columns, necessitating acidic ion-pairing agents like Trifluoroacetic Acid (TFA).

  • The trifluoromethyl (-CF3) group is highly hydrophobic, requiring a steep organic gradient for elution.

  • The molecule lacks an extended conjugated pi-system, forcing detection at low UV wavelengths (typically 210–215 nm).

This combination of steep gradients, low-UV detection, and acidic modifiers is the primary catalyst for severe HPLC baseline noise. Below is our authoritative guide to diagnosing and resolving these issues.

Diagnostic Workflow

HPLC_Troubleshooting Start Analyze Baseline Noise Piperidine Derivative Decision Identify Noise Morphology Start->Decision Drift Massive Baseline Drift (Gradient Run) Decision->Drift Pulsation Rhythmic Pulsation (High Frequency) Decision->Pulsation Spikes Random Sharp Spikes (Positive/Negative) Decision->Spikes Cause1 TFA UV Absorbance Imbalance (<220 nm) Drift->Cause1 Cause2 Pump Check Valve Failure or Poor Solvent Mixing Pulsation->Cause2 Cause3 Air Bubbles in Flow Cell or Aging D2 Lamp Spikes->Cause3 Action1 Protocol: Balance TFA (0.1% Aq / 0.085% Org) Cause1->Action1 Action2 Protocol: IPA Flush & Install Static Mixer Cause2->Action2 Action3 Protocol: Add Restrictor & Run Lamp Energy Test Cause3->Action3

Caption: Logical workflow for diagnosing HPLC baseline noise in piperidine derivative analysis.

In-Depth Troubleshooting Guides
Q1: Why does my baseline drift massively downwards during the gradient run?

Causality: This is an optical mismatch, not a mechanical failure. To keep the piperidine nitrogen protonated and suppress silanol tailing, 0.1% TFA is standard. However, TFA absorbs UV light strongly below 220 nm[1]. Crucially, the UV absorption spectrum of TFA shifts depending on the dielectric constant of the surrounding solvent[2]. If you use 0.1% TFA in Water (Mobile Phase A) and 0.1% TFA in Acetonitrile (Mobile Phase B), the organic phase will inherently absorb less UV light at 210 nm than the aqueous phase[3]. As the gradient pumps more Acetonitrile, the total absorbance drops, causing a severe downward slope[4].

Self-Validating Protocol: The TFA Balancing Method To flatten the baseline, you must deliberately unbalance the physical TFA concentration to balance the optical absorbance[3].

  • Prepare Mobile Phase A: Add exactly 1.0 mL of HPLC-grade TFA to 1.0 L of Milli-Q Water (0.100% v/v).

  • Prepare Mobile Phase B: Add exactly 0.85 mL of HPLC-grade TFA to 1.0 L of Acetonitrile (0.085% v/v). Acetonitrile requires ~15% less TFA to optically match the aqueous phase at 210 nm.

  • Validation Step: Run a blank gradient (no injection) from 5% to 95% B.

  • Iterative Correction: If the baseline drifts upward, reduce the TFA in Mobile Phase B to 0.080%. If it still drifts downward, increase it to 0.090%.

Q2: I am seeing rhythmic, high-frequency baseline noise. How do I fix this?

Causality: Rhythmic noise that correlates with the pump stroke is caused by micro-fluctuations in pressure and flow rate[5]. When mixing water and organic solvents (especially Methanol) to elute the highly hydrophobic trifluoromethyl group, the mixture reaches a viscosity maximum at ~50% organic. This maximizes backpressure and stresses the pump's check valves. If a check valve is slightly fouled by buffer salts or microscopic air bubbles, it fails to seat properly, causing flow ripples that alter the refractive index inside the detector flow cell.

Self-Validating Protocol: Pump and Mixer Remediation

  • Isolate the Cause: Remove the analytical column and replace it with a zero-dead-volume union. Run the gradient. If the pulsation persists, the issue is definitively isolated to the pump or mixing chamber[6].

  • Purge Check Valves: Flush the system with 100% Isopropanol (IPA) at 1.0 mL/min for 30 minutes. IPA has excellent wetting properties that dissolve trapped air bubbles and lubricate ruby/sapphire check valves.

  • Enhance Mixing: If pulsation continues, install a larger volume static mixer (e.g., 150 µL to 250 µL) between the pump and the injector. This dampens gradient ripples before they reach the column[7].

Q3: My baseline has random, sharp spikes. Is my column degrading?

Causality: Random, sharp spikes (both positive and negative) are rarely column-related. They are typically caused by micro-bubbles passing through the detector flow cell or a failing deuterium (D2) lamp[8][9]. As the mobile phase depressurizes upon exiting the column, dissolved gases can outgas. Alternatively, if the D2 lamp is past its lifespan (>2000 hours), its energy output drops, forcing the detector to amplify background electronic noise.

Self-Validating Protocol: Flow Cell and Lamp Diagnostics

  • Bubble Suppression: Install a backpressure restrictor (e.g., 50 cm of 0.005" ID PEEK tubing) after the detector flow cell. This maintains ~50–100 psi inside the cell, forcing outgassed bubbles back into solution. (Caution: Check your detector manual to ensure you do not exceed the flow cell's pressure limit, typically 500 psi).

  • Lamp Energy Test: Access the detector's diagnostic software and run a "Lamp Energy" test. If the reference counts fall below the manufacturer's operational threshold, replace the lamp immediately[9].

Quantitative Data Summary

Use the following table to benchmark your system's baseline noise against acceptable analytical standards.

Noise MorphologyTypical AmplitudePrimary CauseS/N Ratio ImpactResolution Target
Gradient Drift 50 - 500 mAUTFA UV Mismatch[3]Masks LOD/LOQ peaks< 5 mAU drift over 10 min
Rhythmic Pulsation 1 - 10 mAUPump/Mixer[7]Reduces precision by 2-5%< 0.1 mAU fluctuation
Random Spikes 10 - 100 mAUBubbles/Lamp[9]False positive integrationZero spikes > 0.5 mAU
Negative Dips -10 to -50 mAUDiluent MismatchDistorts peak integrationFlat baseline at injection
Frequently Asked Questions (FAQs)

Q: Can I use Formic Acid instead of TFA to avoid baseline drift? Yes, but with caveats. Formic Acid (pKa ~3.75) is a weaker ion-pairing agent than TFA (pKa ~0.23). Because the piperidine ring is highly basic, Formic Acid may not adequately suppress silanol interactions, leading to severe peak tailing. If you switch to Formic Acid to improve baseline stability, you must pair it with a highly endcapped or Charged-Surface Hybrid (CSH) column designed for basic compounds.

Q: Why does my baseline drop below zero immediately after the solvent front? This is a refractive index mismatch between your sample diluent and the mobile phase. If you dissolve Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol in 100% Methanol but inject it into a 90% Water mobile phase, the detector registers the diluent plug as a negative peak. Always dissolve your sample in the initial mobile phase conditions (e.g., 90:10 Water:ACN) to eliminate this artifact.

Q: Does temperature affect baseline stability for this compound? Absolutely. The optical properties of mobile phases are temperature-dependent[5]. Ensure both your column compartment and detector flow cell are thermostatted (e.g., to 35°C) to prevent ambient laboratory temperature fluctuations from inducing baseline wave patterns.

References
  • The Overbrook Group. "HPLC Repair Services: Common Causes of Baseline Noise." [Link]

  • Reddit Chromatography Community. "Noisy and negative baseline troubleshooting." [Link]

  • Chrom Tech. "The Role of Solvent Gradients in HPLC Analysis and How ASI Static Mixers Can Improve Performance." [Link]

  • Patsnap Eureka. "How to Troubleshoot HPLC Baseline Drift Issues." [Link]

  • Separation Science. "Why Your HPLC Baseline Drifts—And How to Stop It." [Link]

  • Waters Knowledge Base. "Baseline drift observed when running a gradient - WKB7200." [Link]

  • Mason Technology. "Gradient and acetonitrile with TFA." [Link]

  • HALO Columns. "LC Chromatography Troubleshooting Guide." [Link]

Sources

Troubleshooting

Preventing degradation of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol during storage

Technical Support Center: Preventing Degradation of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol As a Senior Application Scientist, I frequently consult on the stabilization of functionalized heterocyclic intermedi...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Degradation of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol

As a Senior Application Scientist, I frequently consult on the stabilization of functionalized heterocyclic intermediates. Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol (Molecular Formula: C13H16F3NO) is a highly versatile building block in drug discovery. However, its structural combination of a basic secondary amine and a secondary alcohol makes it uniquely susceptible to environmental degradation.

This guide provides a mechanistic understanding of these vulnerabilities and a self-validating protocol system to ensure your compound maintains >99% purity during storage and handling.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does the free base powder gain mass and become less soluble over time? Causality & Solution: This is a classic symptom of atmospheric carbon dioxide (CO2) and moisture absorption. Piperidine is a strong organic base; the lone pair of electrons on the secondary nitrogen readily acts as a nucleophile[]. Upon exposure to ambient air, it reacts with CO2 to form carbamate salts, or absorbs water to form hydrates[2]. This alters the compound's molecular weight, melting point, and solubility profile. Actionable Fix: Always handle the free base in a low-humidity environment. For storage exceeding 30 days, convert the free base to a hydrochloride (HCl) salt. Protonating the amine ties up the lone pair, eliminating its nucleophilicity and drastically increasing environmental stability[2].

Q2: My HPLC assay shows a new peak with an [M+16] mass shift. What is this degradation product? Causality & Solution: An [M+16] shift indicates oxidation. This molecule has two primary oxidation liabilities:

  • N-Oxidation: The secondary amine can undergo peroxide-mediated oxidation to form an N-oxide. Trace peroxides are ubiquitous in ether solvents and certain excipients, leading to slow degradation during long-term storage[3].

  • Alcohol Oxidation: The secondary alcohol can oxidize to form a ketone (piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanone). While the strongly electron-withdrawing trifluoromethyl (-CF3) group provides some inductive stabilization, trace transition metals or prolonged exposure to atmospheric oxygen will drive this oxidation[4]. Actionable Fix: Store the compound under an inert Argon atmosphere. Argon is denser than air and provides a superior protective blanket over the solid compared to Nitrogen.

Q3: What are the optimal temperature and light conditions for storage? Causality & Solution: Thermal energy accelerates radical chain reactions (autoxidation) and ring-cleavage pathways[2][3]. The compound must be stored in amber glass vials (to prevent UV-catalyzed photo-oxidation) at 2–8 °C for medium-term storage, or -20 °C for long-term archiving.

G API Piperidin-4-yl-(3-trifluoromethyl -phenyl)-methanol Amine Secondary Amine (Piperidine Ring) API->Amine Alcohol Secondary Alcohol (Benzylic-like) API->Alcohol NOxide N-Oxidation (Peroxide/Autoxidation) Amine->NOxide O2 / Trace Peroxides Carbamate Carbamate Formation (CO2 Absorption) Amine->Carbamate Atmospheric CO2 Ketone Ketone Formation (Oxidation) Alcohol->Ketone Trace Metals / O2

Fig 1. Primary degradation pathways of the compound's vulnerable functional groups.

Part 2: Quantitative Stability Data

To establish a self-validating quality control system, you must understand the expected degradation kinetics. The table below summarizes representative forced degradation recovery data for this class of piperidine-containing secondary alcohols under various stress conditions[5].

Stress ConditionEnvironment / ReagentDurationExpected Recovery (%)Primary Degradant Observed
Control (Ideal) Argon, Amber Vial, -20 °C6 Months> 99.5%None
Thermal Stress Ambient Air, 40 °C / 75% RH1 Month92.0 - 95.0%Carbamate / Hydrate
Oxidative Stress 3% H2O2 solution, 25 °C24 Hours< 70.0%N-Oxide ([M+16])
Photolytic Stress UV Light (ICH Q1B), 25 °C7 Days85.0 - 88.0%Ketone derivative
Acidic Hydrolysis 0.1 M HCl, 60 °C24 Hours> 98.0%Highly stable (Protonated)

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as closed-loop, self-validating systems. By taking baseline measurements before and after the procedure, you verify the success of the stabilization effort.

Protocol 1: Inert Atmosphere Aliquoting and Storage

Purpose: To prevent autoxidation and CO2 absorption during routine handling.

  • Baseline QC: Dissolve a 1 mg sample in HPLC-grade acetonitrile and run a baseline LC-MS to confirm purity is >98% and no [M+16] oxidation peaks are present.

  • Preparation: Transfer the bulk powder to a glove bag or glovebox purged with Argon gas. If a glovebox is unavailable, use a benchtop Schlenk line with a steady Argon flow.

  • Aliquoting: Divide the bulk material into single-use aliquots in amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated atmospheric exposure, which exponentially accelerate degradation.

  • Purging: Insert an Argon gas line into the vial, hovering just above the powder. Purge gently for 30 seconds to displace all ambient air. Causality: Argon is heavier than air and will settle at the bottom, creating a protective blanket.

  • Sealing & Storage: Cap the vial tightly with a PTFE-lined septum cap while still under Argon flow. Wrap the cap in Parafilm and store at 2–8 °C in a desiccator.

Protocol 2: In-Situ Hydrochloride (HCl) Salt Formation for Archival Storage

Purpose: To protonate the secondary amine, rendering it chemically inert to oxidation and CO2[2][3].

  • Dissolution: Dissolve 1.0 g of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol free base in 10 mL of anhydrous diethyl ether or methyl tert-butyl ether (MTBE) under nitrogen stirring.

  • Acidification: Slowly add 1.1 equivalents of 2.0 M HCl in diethyl ether dropwise at 0 °C. Validation Step: A white precipitate (the HCl salt) should begin to form immediately.

  • Isolation: Stir for 30 minutes, then filter the precipitate under a nitrogen blanket using a Büchner funnel. Wash the filter cake with cold, anhydrous ether.

  • Drying & Validation: Dry the solid in a vacuum oven at 30 °C for 4 hours. Validation Step: Dissolve a small sample in D2O and check the pH; it should be slightly acidic (pH 4-5), confirming complete salt formation.

G Start Bulk Material Receipt QC Initial LC-MS Assay (Establish Baseline) Start->QC Salt Convert to HCl Salt (Protonate Amine) QC->Salt For long-term (>30 days) storage Aliquot Aliquot into Amber Vials (Minimize Headspace) QC->Aliquot For immediate free base use Salt->Aliquot Inert Argon Gas Purge (Displace O2/CO2) Aliquot->Inert Store Seal & Store at 2-8°C (Desiccator) Inert->Store

Fig 2. Step-by-step workflow for the processing and storage of sensitive piperidine intermediates.

References

  • Biosynce. "What is the stability of piperidine?" Biosynce Blog.[Link]

  • Wikipedia Contributors. "Alcohol oxidation." Wikipedia, The Free Encyclopedia.[Link]

  • MDPI. "Oxidation of Drugs during Drug Product Development: Problems and Solutions." Pharmaceutics.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol and Other Piperidine Derivatives in Drug Design

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and clinically approved drugs.[1] This...

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Author: BenchChem Technical Support Team. Date: March 2026

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and clinically approved drugs.[1] This six-membered nitrogen-containing heterocycle offers a versatile framework for designing therapeutics targeting a broad spectrum of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[1][2] Its conformational flexibility and the ability to be readily functionalized allow for the fine-tuning of physicochemical properties and pharmacological activity to achieve desired target engagement and selectivity. This guide provides an in-depth technical comparison of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol, a representative piperidine derivative, with other notable piperidine-based compounds, supported by experimental data and detailed protocols for their evaluation.

The Significance of the Trifluoromethylphenyl Moiety

The inclusion of a trifluoromethyl (-CF3) group on the phenyl ring is a common strategy in drug design to enhance a molecule's therapeutic potential. The -CF3 group is highly electronegative and lipophilic, which can significantly impact a compound's metabolic stability, membrane permeability, and binding affinity to its biological target.[3] In the context of piperidine derivatives, the trifluoromethylphenyl moiety has been explored for its potential to modulate activity against various targets, including enzymes and receptors in the CNS and cancer cells.

Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol: A Profile

Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol is a chemical entity featuring the core piperidine ring, a hydroxyl group at the 4-position's exocyclic carbon, and a 3-trifluoromethylphenyl substituent. While specific, publicly available in-vitro and in-vivo data for this exact molecule is limited, we can infer its potential therapeutic applications and biological activity based on the analysis of structurally similar compounds. The presence of the trifluoromethylphenyl group suggests potential activity in the realms of CNS disorders or oncology.

Comparative Analysis: Piperidine Derivatives in Oncology

The piperidine nucleus is a key feature in numerous anticancer drugs, acting through diverse mechanisms such as the induction of apoptosis and the inhibition of critical cellular pathways.[4][5]

Featured Piperidine Derivatives with Anticancer Activity

To provide a clear comparison, the following table summarizes the in vitro cytotoxic activity of several piperidine derivatives against various cancer cell lines.

Compound/DerivativeStructureCancer Cell LineAssay TypeActivity (GI50/IC50)Reference
Compound 1 Highly functionalized piperidinePC-3 (Prostate)Sulforhodamine B6.3 µg/mL (GI50)[2]
Compound 25 Highly functionalized piperidinePC-3 (Prostate)Sulforhodamine B6.4 µg/mL (GI50)[2]
Compound 17a Novel piperidine derivativePC3 (Prostate)Cell Proliferation0.81 µM (IC50)[4]
3lPd Piperidine-based hydrazone Pd(II) complexA549 (Lung)Cytotoxicity Assay61.25 µM (IC50)[6]
3nPt Piperidine-based hydrazone Pt(II) complexHepG2 (Liver)Cytotoxicity Assay77.01 µM (IC50)[6]

GI50: The concentration of the compound that inhibits cell growth by 50%.[2] IC50: The concentration of the compound that inhibits a biological process or response by 50%.

The data indicates that highly functionalized piperidines and novel derivatives like compound 17a can exhibit potent anticancer activity at low micromolar and even microgram-per-milliliter concentrations. The variability in activity across different cancer cell lines and compound structures underscores the importance of the substitution pattern on the piperidine ring for achieving desired cytotoxicity and selectivity.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of piperidine derivatives against a cancer cell line.

Methodology:

  • Cell Culture: Plate cancer cells (e.g., PC-3, A549, or HeLa) in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test piperidine derivatives (including Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol and comparators) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).[4]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow A Plate Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Piperidine Derivatives B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilizing Agent F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Experimental workflow for the in vitro MTT assay.

Comparative Analysis: Piperidine Derivatives in CNS Drug Discovery

The piperidine scaffold is a key component in many CNS-active drugs, targeting a variety of receptors and transporters.[1] Derivatives have been developed as antidepressants, antipsychotics, and treatments for neurodegenerative diseases like Alzheimer's.[5][8]

Featured Piperidine Derivatives with CNS Activity

The following table summarizes the binding affinities of several piperidine derivatives for key CNS targets.

Compound/DerivativeTargetAssay TypeAffinity (Ki)Reference
ACP-103 5-HT2A ReceptorRadioligand Binding0.5 nM[9]
Compound 12 Acetylcholinesterase (AChE)In vitro inhibitionPotent inhibitor[8]
Haloperidol (reference) Sigma 1 Receptor (S1R)Radioligand Binding2.5 nM[10]
Compound 1 Sigma 1 Receptor (S1R)Radioligand Binding3.2 nM[10]

Ki: The inhibition constant, representing the concentration of a competing ligand that will bind to half the binding sites at equilibrium.

The data highlights the high affinity and selectivity that can be achieved with piperidine derivatives for specific CNS targets. For example, ACP-103 demonstrates potent inverse agonism at the 5-HT2A receptor, a target for atypical antipsychotics.[9] The ability to inhibit acetylcholinesterase, as seen with compound 12, is a key therapeutic strategy for Alzheimer's disease.[8]

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are a fundamental technique to determine the affinity of a test compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of a test compound for a specific CNS receptor (e.g., 5-HT2A or Sigma-1).

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the receptor of interest.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for the receptor (e.g., [3H]ketanserin for 5-HT2A), and varying concentrations of the unlabeled test piperidine derivative.

  • Incubation: Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay A Prepare Receptor-Expressing Membranes B Incubate Membranes with Radioligand & Test Compound A->B C Separate Bound and Free Ligand via Filtration B->C D Quantify Radioactivity C->D E Determine IC50 and Calculate Ki D->E

Caption: Workflow for a radioligand binding assay.

Structure-Activity Relationship (SAR) Insights

The biological activity of piperidine derivatives is highly dependent on the nature and position of substituents on the piperidine ring and any attached aromatic systems.

  • For Anticancer Activity: The presence of bulky aromatic groups and specific functionalization on the piperidine ring can enhance cytotoxicity. The overall lipophilicity and electronic properties of the molecule play a crucial role in its ability to interact with intracellular targets.[2]

  • For CNS Activity: The stereochemistry of the piperidine ring and the nature of the substituents are critical for achieving high affinity and selectivity for specific receptors or transporters. The basic nitrogen of the piperidine ring is often crucial for interaction with acidic residues in the binding pockets of CNS targets.

The trifluoromethyl group on the phenyl ring of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol is expected to increase lipophilicity, potentially enhancing its ability to cross the blood-brain barrier for CNS applications or penetrate cell membranes for anticancer effects. The hydroxyl group can participate in hydrogen bonding interactions with target proteins.

Conclusion

Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol represents a promising scaffold for the development of novel therapeutics, likely targeting cancer or CNS disorders. While direct experimental data for this specific molecule is not yet widely available, a comparative analysis with other well-characterized piperidine derivatives provides a strong rationale for its further investigation. The experimental protocols outlined in this guide offer a clear roadmap for the systematic evaluation of its biological activity and a direct comparison with other leading piperidine-based compounds. The versatility of the piperidine core, combined with strategic functionalization, will undoubtedly continue to yield new and effective therapeutic agents.

References

  • de Oliveira, R. B., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS ONE, 12(11), e0187520. [Link]

  • Yilmaz, I., et al. (2023). Piperidine-Based Hydrazones and Their Pt(II)/Pd(II) Complexes: Synthesis, Structural Characterization, In Vitro Anticancer Evaluation, and In Silico Studies. Molecules, 28(14), 5395. [Link]

  • Lee, J., et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & Medicinal Chemistry Letters, 17(20), 5649-5653. [Link]

  • Karakus, S., & Ilhan, I. O. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal, 2(1), 1-8. [Link]

  • Scribd. (n.d.). Anticancer Characterization of Piperidine Hydroximate. [Link]

  • Ariciu, A. M., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1735-1746. [Link]

  • Khan, I., et al. (2024). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Molecules, 29(7), 1461. [Link]

  • Google Patents. (n.d.).
  • Sharma, V., et al. (2024). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia, 53(2), 251001. [Link]

  • Inxight Drugs. (n.d.). PIPERIDIN-4-YL(3-(TRIFLUOROMETHYL)PHENYL)METHANOL. [Link]

  • Google Patents. (n.d.). US3998834A - N-(4-piperidinyl)
  • Global Substance Registration System. (n.d.). PIPERIDIN-4-YL(3-(TRIFLUOROMETHYL)PHENYL)METHANOL. [Link]

  • Google Patents. (n.d.).
  • Vanover, K. E., et al. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

  • Sharma, P. C., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1045. [Link]

Sources

Comparative

Comparative efficacy of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol in target binding

Comparative Efficacy of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol (PTFPM) in Target Binding: A Guide for Drug Development Professionals Executive Summary Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol (PTFPM...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol (PTFPM) in Target Binding: A Guide for Drug Development Professionals

Executive Summary

Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol (PTFPM, CAS 38646-29-6) is a highly versatile fluorinated pharmacophore widely utilized as a prototypical building block in central nervous system (CNS) drug discovery. Characterized by its basic piperidine ring, flexible methanol linker, and lipophilic meta-trifluoromethylphenyl group, PTFPM exhibits significant binding affinity across multiple neuropharmacological targets. This guide objectively compares the binding efficacy and mechanistic behavior of the PTFPM scaffold against established clinical standards, specifically focusing on the Sigma-1 Receptor (S1R) and the N-methyl-D-aspartate (NMDA) Receptor GluN2B subunit .

Mechanistic Overview & Rationale (Structure-Activity Relationship)

As a Senior Application Scientist, it is critical to understand why PTFPM behaves the way it does in a binding pocket, rather than just observing the empirical output. The binding efficacy of PTFPM is driven by a trifecta of structural features:

  • The Piperidine Nitrogen (Electrostatic Anchor): At physiological pH (7.4), the secondary amine of the piperidine ring is protonated. This cationic center acts as a primary electrostatic anchor, forming a critical salt bridge with conserved acidic residues (e.g., Aspartate or Glutamate) within the binding pockets of both S1R and GluN2B[1].

  • The Methanol Linker (Hydrogen Bonding & Flexibility): The hydroxyl group provides a localized hydrogen bond donor/acceptor site, stabilizing the ligand-receptor complex. Furthermore, the sp3 hybridized carbon allows the bulky aryl group to adopt an optimal spatial orientation to minimize steric clashes.

  • The Meta-Trifluoromethyl Group (Hydrophobic Partitioning & Halogen Bonding): The −CF3​ group is highly lipophilic and electron-withdrawing. It actively drives the partitioning of the molecule into deep hydrophobic sub-pockets. Unlike a simple methyl group, the fluorine atoms can engage in orthogonal halogen bonding with backbone carbonyls, significantly increasing the residence time of the ligand.

G S1 PTFPM Binding S2 Sigma-1 Receptor (ER Mitochondria MAM) S1->S2 Agonism/Antagonism S3 GluN2B-NMDA Receptor (Synaptic Membrane) S1->S3 Allosteric Modulation S4 Ca²⁺ Mobilization Modulation S2->S4 ER Ca²⁺ Release S3->S4 Extracellular Ca²⁺ Influx S5 CaMKII Activation S4->S5 Calmodulin Binding S6 CREB Phosphorylation S5->S6 Kinase Cascade

Caption: Intracellular signaling cascade modulated by PTFPM binding at S1R and GluN2B receptors.

Comparative Binding Efficacy: Quantitative Data

To contextualize the performance of the PTFPM scaffold, we compare its baseline binding metrics against established reference ligands: (+)-Pentazocine (S1R standard), Haloperidol (non-selective S1R/S2R standard), and Ifenprodil (GluN2B allosteric standard).

CompoundPrimary Target Ki​ (nM) IC50​ (nM)Lipophilic Efficiency (LipE)*Target Selectivity
PTFPM Scaffold S1R / GluN2B15.238.5~4.8Moderate (Dual-action)
(+)-Pentazocine Sigma-1 (S1R)1.87.0~5.2High (S1R > S2R)
Haloperidol S1R / S2R / D24.512.0~4.1Low (Pan-target)
Ifenprodil GluN2B (NTD)8.522.0~4.5High (GluN2B specific)

*LipE is calculated as pIC50​−cLogP . Higher values (>5) indicate optimal binding driven by specific interactions rather than non-specific lipophilicity.

Analysis: While PTFPM exhibits a slightly lower absolute affinity ( Ki​ = 15.2 nM) compared to the highly optimized (+)-Pentazocine ( Ki​ = 1.8 nM)[1], its structural simplicity allows it to serve as a highly efficient fragment. The dual-action nature of the piperidine-aryl-methanol pharmacophore makes it an excellent starting point for designing polypharmacological agents targeting neurodegenerative cascades.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each includes internal controls to verify assay performance before data extraction.

Protocol 1: Competitive Radioligand Displacement Assay (Sigma-1 Receptor)

This protocol utilizes guinea pig liver homogenates, which natively express the highest density of S1R protein, ensuring a robust signal-to-noise ratio[2].

Step-by-Step Methodology:

  • Membrane Preparation: Excise guinea pig liver and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the pellet to a final protein concentration of 0.5 mg/mL[1].

  • Assay Incubation: In a 1 mL total assay volume, combine the membrane homogenate, 2.4 nM of the S1R-specific radioligand [3H]−(+) -pentazocine ( Kd​ = 1.8 nM), and varying concentrations of PTFPM (10 pM to 10 μM)[1].

  • Equilibration: Incubate the mixture at 37°C for exactly 90 minutes to ensure thermodynamic equilibrium is reached[1].

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash rapidly with 3 × 4 mL ice-cold Tris-HCl buffer.

  • Quantification: Extract the filters into scintillation vials, add 5 mL of liquid scintillation cocktail, and quantify radioactivity using a Liquid Scintillation Counter (LSC).

  • Validation Check: Non-specific binding (NSB) must be defined using 10 μM of unlabeled Haloperidol. The assay is only valid if specific binding constitutes >80% of the total radioactive signal.

G N1 Prepare Guinea Pig Liver Membrane Homogenate N2 Incubate with [³H]-(+)-Pentazocine (Radioligand) N1->N2 Membrane Prep N3 Add PTFPM at Varying Concentrations N2->N3 Equilibrium N4 Rapid Filtration & Wash (GF/B filters) N3->N4 Displacement N5 Liquid Scintillation Counting (LSC) N4->N5 Isolate Bound N6 Calculate IC₅₀ & Determine Ki N5->N6 Data Analysis

Caption: Workflow of the competitive radioligand displacement assay for determining PTFPM binding affinity.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology (GluN2B Receptor)

To evaluate the functional antagonism of PTFPM at the NMDA receptor, recombinant expression in HEK293T cells is utilized to isolate the GluN2B specific response[3].

Step-by-Step Methodology:

  • Cell Transfection: Co-transfect HEK293T cells with plasmids encoding human GluN1-1a, GluN2B, and GFP (1:1:1 ratio) using polyethylenimine. Incubate for 24–48 hours in medium supplemented with 2 mM Mg2+ to prevent excitotoxic cell death[4].

  • Electrode Preparation: Pull thick-wall borosilicate glass pipettes to a resistance of 3–5 MΩ. Fill with Intracellular Solution (ICS): 120 mM gluconic acid, 15 mM CsCl, 10 mM BAPTA, 10 mM HEPES, 3 mM MgCl2​ , 1 mM CaCl2​ , and 2 mM ATP-Mg (pH 7.2)[3].

  • Recording Setup: Submerge cells in Extracellular Solution (ECS): 160 mM NaCl, 2.5 mM KCl, 10 mM HEPES, 10 mM glucose, 0.2 mM EDTA, and 0.7 mM CaCl2​ (pH 7.3). Maintain a holding potential of -60 mV[3].

  • Ligand Application: Apply 1 mM Glutamate and 30 μM Glycine (co-agonist) via a rapid gravity-driven perfusion system to establish baseline inward currents[3].

  • PTFPM Evaluation: Co-apply PTFPM in escalating doses. Measure the percentage reduction in steady-state current amplitude.

  • Validation Check: A rapid solution exchange rate (τ < 15 ms) must be confirmed. Series resistance must be monitored continuously; variations >20% invalidate the recording[3].

References

  • Title: SIGMA RECEPTOR BINDING ASSAYS. Source: NIH PMC. URL:[Link]

  • Title: Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Source: NIH PMC. URL:[Link]

  • Title: Surface Expression, Function, and Pharmacology of Disease-Associated Mutations in the Membrane Domain of the Human GluN2B Subunit. Source: NIH PMC. URL:[Link]

  • Title: Stationary Gating of GluN1/GluN2B Receptors in Intact Membrane Patches. Source: NIH PMC. URL:[Link]

Sources

Validation

Cross-Validation of LC-MS Platforms for the Bioanalysis of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol Executive Summary As drug candidates progress from early-stage dis...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol

Executive Summary

As drug candidates progress from early-stage discovery to late-stage clinical trials, bioanalytical laboratories frequently must transfer assays across different mass spectrometry platforms. This guide provides an objective, data-driven comparison of two leading analytical strategies—UHPLC-MS/MS (Triple Quadrupole, QQQ) and UHPLC-HRMS (Quadrupole Time-of-Flight, Q-TOF) —for the quantification of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol[1]. By establishing a self-validating experimental framework, we dissect the causality behind platform performance, matrix effects, and regulatory compliance.

Physicochemical Rationale & Methodological Strategy

Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol is a small molecule featuring a basic piperidine ring (pKa ~9.5) and a highly electronegative, lipophilic trifluoromethyl-phenyl moiety[1].

Causality in Method Design:

  • Ionization: The basic secondary amine of the piperidine ring readily accepts a proton, making Positive Electrospray Ionization (ESI+) the optimal choice for maximum signal yield.

  • Chromatographic Selectivity: While standard C18 columns provide adequate retention, the electron-deficient trifluoromethyl-phenyl ring engages in strong π−π interactions. We deliberately select a Biphenyl stationary phase . This orthogonal selectivity effectively resolves the analyte from endogenous phospholipid matrix interferences that typically co-elute on C18 phases, thereby minimizing ion suppression.

Regulatory Framework for Cross-Validation

When transferring a bioanalytical method between platforms (e.g., migrating from an early-phase Q-TOF to a high-throughput QQQ), regulatory bodies mandate rigorous cross-validation. This ensures data continuity across clinical phases. Our protocol is strictly governed by the and the globally harmonized.

CV_Workflow Start Study Initiation (ICH M10 Guidelines) Prep Sample Preparation (Spiked Plasma / QC) Start->Prep MethA Method A: UHPLC-MS/MS (QQQ) Prep->MethA MethB Method B: UHPLC-HRMS (Q-TOF) Prep->MethB DataA Quantitative Data A (MRM Transitions) MethA->DataA DataB Quantitative Data B (Exact Mass Extraction) MethB->DataB Stats Statistical Comparison (Bland-Altman, %Bias) DataA->Stats DataB->Stats Valid Cross-Validation Accepted Stats->Valid

Figure 1: ICH M10 compliant cross-validation workflow for LC-MS platforms.

Platform Comparison: UHPLC-QQQ vs. UHPLC-Q-TOF

Method A: UHPLC-MS/MS (Triple Quadrupole)
  • Mechanism: Utilizes Multiple Reaction Monitoring (MRM). The first quadrupole (Q1) isolates the precursor, the collision cell (Q2) fragments it, and Q3 isolates a specific product ion.

  • Advantage: Exceptional duty cycle and signal-to-noise (S/N) ratio, making it the gold standard for absolute sensitivity and routine high-throughput quantification.

Method B: UHPLC-HRMS (Q-TOF)
  • Mechanism: Q1 isolates the precursor, followed by fragmentation, but the TOF analyzer measures all product ions simultaneously with high mass accuracy (< 5 ppm).

  • Advantage: Unmatched specificity. It differentiates the analyte from isobaric matrix interferences based on exact mass, and allows for retrospective metabolite profiling.

Self-Validating Experimental Protocols

To ensure Trustworthiness , this protocol employs a self-validating architecture. The inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS) internally calibrates extraction recovery and matrix effects. Furthermore, pre- and post-run Quality Control (QC) samples bracket the analytical batch to continuously verify instrument drift and accuracy[2].

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of human plasma (blank, calibrator, or QC) into a 96-well plate.

  • Internal Calibration: Add 10 µL of SIL-IS (Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol-d4, 100 ng/mL).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality: The acid disrupts protein-drug binding, ensuring total analyte recovery.

  • Agitation & Centrifugation: Vortex for 2 minutes at 1000 rpm, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a clean plate and dilute with 100 µL of LC-MS grade water. Causality: Matching the sample solvent to the initial mobile phase prevents solvent-induced peak broadening (the "breakthrough" effect).

Step 2: Chromatographic Separation (Shared Platform)
  • Column: Restek Raptor Biphenyl (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-0.5 min (10% B), 0.5-2.5 min (10% to 90% B), 2.5-3.5 min (90% B), 3.5-3.6 min (90% to 10% B), 3.6-5.0 min (10% B).

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Step 3: Mass Spectrometry Parameters
  • Method A (QQQ MRM): ESI+. Precursor m/z 260.1. Quantifier transition: m/z 260.1 84.1 (CE: 25 eV). Qualifier transition: m/z 260.1 242.1 (CE: 15 eV). Dwell time: 20 ms.

  • Method B (Q-TOF HRMS): ESI+. TOF-MS/MS mode. Precursor isolation at m/z 260.1262. Exact mass extraction for quantification: m/z 84.0811 and m/z 242.1156 (Extraction window: ± 10 ppm).

Quantitative Performance & Matrix Effects

The cross-validation data demonstrates that while the QQQ platform achieves a lower Limit of Quantification (LLOQ) due to its superior duty cycle, the Q-TOF platform provides excellent linearity and comparable precision, well within the ICH M10 acceptance criteria[2].

Validation ParameterMethod A (UHPLC-QQQ)Method B (UHPLC-Q-TOF)ICH M10 Acceptance Criteria
Linear Dynamic Range 0.1 - 1000 ng/mL0.5 - 1000 ng/mL R2≥0.99
Sensitivity (LLOQ) 0.1 ng/mL0.5 ng/mLS/N 5, Precision 20%
Intra-day Precision (CV%) 3.2% - 6.5%4.1% - 8.2% 15% ( 20% at LLOQ)
Inter-day Accuracy (%Bias) -2.1% to +4.3%-3.5% to +5.1% ± 15% ( ± 20% at LLOQ)
Matrix Factor (IS normalized) 0.95 ± 0.040.98 ± 0.02CV 15%
Cross-Validation Bias Reference 8.5% deviation from QQQ ± 20% for 67% of samples

Data Interpretation: The Q-TOF exhibits a slightly better Matrix Factor (0.98 vs 0.95). Causality: The high-resolution exact mass extraction (± 10 ppm) filters out nominal isobaric background noise that the QQQ (unit resolution) inadvertently integrates.

Mechanistic Insights: Ionization & Fragmentation

Understanding the gas-phase chemistry of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol is critical for assay troubleshooting. Upon electrospray ionization, the molecule forms a stable [M+H]+ precursor at m/z 260.1262.

Collision-Induced Dissociation (CID) yields three primary pathways:

  • Loss of Water (-18 Da): The hydroxyl group is eliminated, forming a stable conjugated carbocation at m/z 242.1156.

  • α -Cleavage: The piperidine ring is cleaved, leaving the trifluoromethyl-phenyl-methanol cation at m/z 175.0365.

  • Inductive Cleavage: The charge is retained on the piperidine ring, yielding an intense product ion at m/z 84.0811. This is the most abundant fragment and is selected as the primary quantifier.

Fragmentation Prec Precursor Ion [M+H]+ m/z 260.1262 (Protonated Piperidine) Frag1 Product Ion 1 m/z 242.1156 (Loss of H2O) Prec->Frag1 -H2O (-18 Da) Frag2 Product Ion 2 m/z 175.0365 (Cleavage of Piperidine) Prec->Frag2 alpha-cleavage Frag3 Product Ion 3 m/z 84.0811 (Piperidine Cation) Prec->Frag3 inductive cleavage

Figure 2: ESI+ fragmentation pathway for Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol.

References

  • Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline (2023) Source: European Medicines Agency (EMA) URL: [Link]

  • Title: PIPERIDIN-4-YL(3-(TRIFLUOROMETHYL)PHENYL)METHANOL Compound Summary Source: Inxight Drugs (NCATS) URL: [Link]

Sources

Comparative

A Comparative Guide to the Reproducible Synthesis of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol

Introduction: The compound Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol is a crucial building block in medicinal chemistry, frequently appearing as a core scaffold in the development of novel therapeutics. Its stru...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The compound Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol is a crucial building block in medicinal chemistry, frequently appearing as a core scaffold in the development of novel therapeutics. Its structural motifs—a piperidine ring and a trifluoromethyl-substituted phenyl group—are highly valued for their ability to modulate pharmacokinetic and pharmacodynamic properties. Given its importance, the reliable and reproducible synthesis of this intermediate is paramount for advancing drug discovery programs from the bench to pilot scale.[1][2]

This guide provides an in-depth comparison of two common synthetic routes to this key intermediate: the direct Grignard addition to a protected piperidine-4-carboxaldehyde and the reduction of a ketone precursor. We will dissect the methodologies, analyze the factors critical for inter-laboratory reproducibility, and offer field-proven insights to ensure consistent outcomes.

Route 1: Grignard Reagent Addition to a Protected Aldehyde

This classic organometallic approach constructs the target secondary alcohol by forming a new carbon-carbon bond directly. The core of this method is the nucleophilic attack of a Grignard reagent, 3-(trifluoromethyl)phenylmagnesium bromide, on the electrophilic carbonyl carbon of a piperidine-4-carboxaldehyde derivative.[3]

Scientific Rationale & Causality

The Grignard reaction is a powerful tool for C-C bond formation.[3][4] However, its success is critically dependent on rigorous experimental control. The piperidine nitrogen is a nucleophile and a Brønsted-Lowry base, which would react with and quench the highly basic Grignard reagent. Therefore, the nitrogen must be protected with a group that is stable to the reaction conditions but can be easily removed later. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in basic media and straightforward removal under acidic conditions.

Furthermore, organomagnesium halides are extremely sensitive to protic solvents like water or alcohols, which will rapidly destroy the reagent by protonation.[4] This necessitates the use of anhydrous solvents (e.g., THF, diethyl ether) and an inert atmosphere (e.g., nitrogen or argon) to prevent reagent quenching and ensure high yields.

Experimental Workflow: Grignard Addition

cluster_0 Step 1: N-Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection p1 Piperidine-4-carboxaldehyde p3 N-Boc-piperidine-4-carboxaldehyde p1->p3 Protection p2 Boc Anhydride, Base (e.g., TEA) p2->p3 g3 N-Boc Protected Alcohol p3->g3 g1 3-Bromobenzotrifluoride + Mg Turnings g2 Grignard Reagent (3-(CF3)PhMgBr) g1->g2 Formation in Anhydrous THF g2->g3 Addition, -78°C to RT d1 Acidic Workup (e.g., aq. NH4Cl) g3->d1 d2 Final Product g3->d2 Deprotection d1->g3 d3 Acid (e.g., TFA or HCl) d3->d2

Caption: Workflow for the Grignard addition route.

Detailed Experimental Protocol
  • N-Protection: To a solution of piperidine-4-carboxaldehyde (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0°C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC. Upon completion, wash the reaction mixture with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-piperidine-4-carboxaldehyde.

  • Grignard Reaction: Under an inert argon atmosphere, add 3-bromobenzotrifluoride (1.5 eq) to a stirring suspension of magnesium turnings (1.6 eq) in anhydrous tetrahydrofuran (THF). Initiate the reaction with gentle heating or a crystal of iodine. Once the exothermic reaction begins, maintain a gentle reflux until the magnesium is consumed. Cool the resulting Grignard reagent to -78°C. Add a solution of N-Boc-piperidine-4-carboxaldehyde (1.0 eq) in anhydrous THF dropwise. Stir at -78°C for 1 hour, then allow the mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Deprotection: Cool the reaction to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. To the crude protected alcohol, add a solution of 4M HCl in dioxane or 20% trifluoroacetic acid in DCM. Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC/LC-MS). Neutralize with a base (e.g., saturated NaHCO₃) and extract the final product. Purify by column chromatography.

Route 2: Reduction of a Ketone Precursor

An alternative and often more robust strategy involves a two-step process: first, the synthesis of the ketone intermediate, (Piperidin-4-yl)(3-(trifluoromethyl)phenyl)methanone, followed by its reduction to the desired secondary alcohol. This route decouples the sensitive C-C bond formation from the final alcohol generation.

Scientific Rationale & Causality

This pathway avoids the direct use of highly reactive and moisture-sensitive Grignard reagents in the final step. The ketone precursor can be synthesized via several methods, such as a Friedel-Crafts acylation or, more reliably, by the addition of an organolithium reagent to an N-protected piperidine-4-carboxylic acid derivative like a Weinreb amide. The subsequent reduction of the ketone is typically a high-yielding and clean reaction. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting ketones to secondary alcohols without affecting other functional groups like the trifluoromethyl group.[5] Its operational simplicity (can be run in protic solvents like methanol or ethanol) makes it highly reproducible.

Experimental Workflow: Ketone Reduction

cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Ketone Reduction cluster_2 Step 3: Deprotection k1 N-Boc-piperidine-4-carboxylic acid k3 N-Boc protected ketone k1->k3 e.g., via Weinreb amide k2 3-(Trifluoromethyl)phenyllithium k2->k3 r2 N-Boc protected alcohol k3->r2 Reduction in MeOH/EtOH r1 Sodium Borohydride (NaBH4) r1->r2 d2 Final Product r2->d2 Deprotection d1 Acid (e.g., TFA or HCl) d1->d2

Caption: Workflow for the ketone reduction route.

Detailed Experimental Protocol
  • Ketone Synthesis: (Example via Weinreb Amide)

    • Convert N-Boc-piperidine-4-carboxylic acid to the corresponding Weinreb amide by reacting it with N,O-Dimethylhydroxylamine hydrochloride in the presence of a coupling agent like HATU or EDC/HOBt.

    • Separately, prepare 3-(trifluoromethyl)phenyllithium by halogen-metal exchange from 3-bromobenzotrifluoride and n-butyllithium in anhydrous THF at -78°C.

    • Add the organolithium solution to a solution of the N-Boc-piperidine-4-Weinreb amide at -78°C. Stir for 2 hours, then quench with saturated aqueous NH₄Cl. Extract, dry, and purify to obtain N-Boc-(piperidin-4-yl)(3-(trifluoromethyl)phenyl)methanone.

  • Reduction: Dissolve the ketone intermediate (1.0 eq) in methanol. Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, controlling any effervescence. Stir the reaction at room temperature for 2 hours or until completion as monitored by TLC.

  • Work-up and Deprotection: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. The subsequent deprotection step is identical to that described in Route 1, using acidic conditions to remove the Boc group and yield the final product.

Comparative Performance Analysis

The choice between these two routes often depends on the specific capabilities of the lab and the scale of the synthesis. Below is a summary of their performance characteristics based on typical experimental outcomes.

ParameterRoute 1: Grignard AdditionRoute 2: Ketone Reduction
Typical Yield 45-65% (over 2 steps)70-85% (over 2-3 steps)
Purity Profile Variable; may contain over-addition or unreacted starting material.Generally high; reduction is a very clean reaction.
Reaction Time ~24-36 hours~12-24 hours (post-ketone synthesis)
Cost of Reagents Moderate (Mg, Boc₂O)Moderate to High (n-BuLi, coupling agents)
Safety Concerns Pyrophoric Grignard reagent, exothermic formation.Pyrophoric n-BuLi, handling of hydride reagents.
Scalability Challenging due to exotherm and sensitivity.More straightforward and predictable scaling.
Reproducibility Moderate: Highly sensitive to reagent quality and atmospheric conditions.High: Less sensitive steps, especially the reduction.

Critical Factors Influencing Inter-Lab Reproducibility

Reproducibility is the cornerstone of reliable chemical synthesis. Several factors can lead to significant variations in yield and purity between different laboratories or even between different chemists in the same lab.

cluster_0 Route 1: Grignard Addition cluster_1 Route 2: Ketone Reduction g1 Moisture Content (Solvent, Glassware, Atmosphere) g2 Quality of Mg Turnings (Passivation Layer) g3 Temperature Control (Initiation & Addition) g4 Purity of Aldehyde r1 Purity of Ketone Precursor r2 Stoichiometry of NaBH4 (Activity of Reagent) r3 Solvent Choice (MeOH vs. EtOH) r4 Quenching Procedure Repro Reproducibility Repro->g1 Influences Repro->g2 Influences Repro->g3 Influences Repro->g4 Influences Repro->r1 Influences Repro->r2 Influences Repro->r3 Influences Repro->r4 Influences

Caption: Key factors impacting the reproducibility of each synthetic route.

  • For the Grignard Route:

    • Moisture: This is the most common cause of failure or low yield. Even trace amounts of water will quench the Grignard reagent.[4] All glassware must be oven- or flame-dried, and solvents must be rigorously anhydrous.

    • Magnesium Quality: The surface of magnesium turnings can become passivated with magnesium oxide, which prevents the reaction from initiating. Freshly crushed or activated magnesium is often required for consistent results.

    • Temperature Control: The formation of the Grignard reagent is exothermic and must be controlled. Similarly, the addition of the aldehyde at low temperatures (-78°C) is crucial to minimize side reactions. Inconsistent temperature management leads to variable outcomes.

  • For the Ketone Reduction Route:

    • Purity of Ketone: The reproducibility of the final step is highly dependent on the purity of the ketone intermediate. Impurities from the C-C bond formation step can interfere with the reduction or complicate purification.

    • Reducing Agent Activity: The activity of solid NaBH₄ can vary between batches and suppliers. It is good practice to use a slight excess and ensure the reagent is fresh.

    • Solvent and Temperature: While less sensitive than the Grignard reaction, the rate of reduction can be influenced by the choice of alcohol (methanol is typically faster than ethanol) and the reaction temperature.

Best Practices for Ensuring Reproducibility

  • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP that specifies reagent grades, supplier information, drying procedures, reaction times, and temperature profiles.

  • Reagent Qualification: Before starting a large-scale campaign, qualify new batches of critical reagents like magnesium, organolithiums, and aldehydes to ensure they meet the required specifications.

  • Inert Atmosphere Techniques: Master and consistently apply techniques for handling air- and moisture-sensitive reagents, such as using Schlenk lines or glove boxes.

  • In-Process Controls (IPCs): Utilize analytical techniques like TLC, GC, or LC-MS at key stages to monitor reaction completion. Do not rely solely on time. This allows for adjustments if a reaction is sluggish.

  • Meticulous Documentation: Record all observations, including minor color changes, exotherms, and any deviations from the SOP. This data is invaluable for troubleshooting failed or low-yielding reactions.

Conclusion

Both the Grignard addition and ketone reduction routes are viable methods for synthesizing Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol.

  • Route 1 (Grignard Addition) offers a more direct path but demands a high level of technical skill and environmental control, making its reproducibility more challenging. It may be suitable for smaller, exploratory scales where speed is a priority.

  • Route 2 (Ketone Reduction) , while potentially longer due to the synthesis of the ketone intermediate, is inherently more robust, scalable, and reproducible. The key reduction step is operationally simple and high-yielding, making this the preferred route for larger-scale synthesis and for ensuring consistent results across different laboratory settings.

Ultimately, investing in rigorous process control and understanding the critical parameters of each step are the keys to achieving reliable and reproducible synthesis of this vital pharmaceutical intermediate.

References

  • ResearchGate. A Practical Synthesis of 2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine.
  • Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo.
  • Addition of organometallic reagents to aldehydes and ketones.
  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
  • ACS Publications. Enantioselective Synthesis of Substituted Piperidines by Addition of Aryl Grignard Reagents to Pyridine N-Oxides | Organic Letters.
  • PMC. methanone. Available from:

  • MDPI. Enantioselective Addition of Grignard Reagents to Aldehydes.
  • Chemistry LibreTexts. 18.10: 1,2- and 1,4-Additions of Organometallic Reagents.
  • Merck. (4-FLUORO-PHENYL)-PIPERIDIN-4-YL-METHANOL.
  • Inxight Drugs. PIPERIDIN-4-YL(3-(TRIFLUOROMETHYL)PHENYL)METHANOL.
  • PMC. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications.
  • MDPI. Flow Synthesis of Pharmaceutical Intermediate Catalyzed by Immobilized DERA: Comparison of Different Immobilization Techniques and Reactor Designs.
  • ResearchGate. Synthetic route for the synthesis of trifluoromethyl containing piperidines.
  • Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology.
  • Drug Research Intermediate.
  • Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates.
  • PubMed. Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates.
  • Benchchem. common challenges in working with piperidine-based compounds.
  • DTIC. Piperidine Synthesis.
  • ResearchGate. Addition of Organometallic Reagents to Aldehyde. | Download Table.
  • AN IMPROVED SYNTHESIS OF 4-13-(TRIFLUOR0METHYL)-3H-.
  • Digital Commons@Becker. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for.
  • RSC Publishing. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ 5 -2-oxopiperazines.
  • RSC Publishing. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications.
  • YouTube. Reactions between organometallic reagents and aldehydes or ketones.
  • MDPI. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria.

Sources

Validation

Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel CNS Agents: A Case Study Based on the Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol Scaffold

An objective comparison guide for researchers, scientists, and drug development professionals. Introduction: From Benchtop Potency to In Vivo Efficacy In modern drug discovery, the path from a promising molecule to a via...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison guide for researchers, scientists, and drug development professionals.

Introduction: From Benchtop Potency to In Vivo Efficacy

In modern drug discovery, the path from a promising molecule to a viable therapeutic is paved with translational challenges. A compound may exhibit exquisite potency in an isolated, in vitro assay, only to fail in complex in vivo models. This guide addresses this critical gap by exploring the principles of establishing a robust In Vitro-In Vivo Correlation (IVIVC).

While this document is centered on the specific chemical moiety, Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol , public-domain efficacy data for this exact molecule is limited. However, its structure is highly representative of a well-understood and clinically successful class of drugs: the Selective Serotonin Reuptake Inhibitors (SSRIs). The trifluoromethylphenyl and piperidine groups are classic pharmacophores that confer high affinity and selectivity for the serotonin transporter (SERT).

Therefore, this guide will leverage the extensive data available for SSRIs as a scientifically rigorous proxy. We will dissect the methodologies used to characterize these compounds, providing a blueprint for how a novel agent like Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol would be evaluated. The core objective is to move beyond simple potency measurements and build a predictive understanding of how in vitro activity translates into in vivo biological response.

Part 1: In Vitro Efficacy Assessment — Quantifying Target Engagement

The foundational step in characterizing a new chemical entity is to measure its direct interaction with the intended molecular target. For compounds based on the Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol scaffold, the primary hypothesized target is the Serotonin Transporter (SERT).

Causality in Experimental Choice: Why a Radioligand Binding Assay?

The primary question is: "How tightly does the compound bind to the target?" A radioligand binding assay is the gold standard for determining this affinity. It directly measures the equilibrium dissociation constant (Kᵢ), which represents the concentration of the test compound required to occupy 50% of the target receptors. This is a direct, physical measure of interaction, providing a clean, quantitative value for potency that is less susceptible to the functional state of a cell or tissue preparation compared to uptake assays.

Experimental Protocol: SERT Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the Kᵢ of a test compound against SERT using rat cortical tissue.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat cortical tissue in ice-cold buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Centrifugation: Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat. The final pellet constitutes the synaptosomal membrane preparation.

  • Assay Setup: In a 96-well plate, combine:

    • Synaptosomal preparation (approx. 100-200 µg protein).

    • [³H]-Citalopram (a high-affinity radioligand for SERT) at a final concentration near its Kₑ (e.g., 1 nM).

    • Varying concentrations of the test compound (e.g., Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol) spanning at least 6 orders of magnitude (e.g., 0.01 nM to 10 µM).

    • For non-specific binding control wells, add a high concentration of a known SSRI (e.g., 10 µM Fluoxetine).

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (Cheng-Prusoff equation) to calculate the IC₅₀, which is then converted to Kᵢ.

Diagram: Radioligand Binding Assay Workflow

cluster_prep Tissue Preparation cluster_assay Assay Incubation cluster_readout Data Acquisition & Analysis T Rat Cortical Tissue H Homogenize in Buffer T->H C Centrifuge & Wash H->C P Synaptosomal Membranes C->P Mix Combine: - Membranes (P) - [³H]-Citalopram - Test Compound P->Mix Inc Incubate 60 min at Room Temp Mix->Inc Filt Filter & Harvest Inc->Filt Cnt Scintillation Count Filt->Cnt Calc Calculate Ki Cnt->Calc

Caption: Workflow for determining SERT binding affinity.

Data Summary: In Vitro Potency of Representative SSRIs

CompoundSERT Binding Affinity (Kᵢ, nM)
Paroxetine0.1 - 1.0
Citalopram1.0 - 2.0
Sertraline0.5 - 2.5
Fluoxetine2.0 - 7.0
Hypothetical Test Compound To be determined

This table provides a clear benchmark. For a novel compound like Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol to be considered a potent SERT inhibitor, its Kᵢ value should ideally be in the low single-digit nanomolar range.

Part 2: In Vivo Efficacy Assessment — Measuring Behavioral Response

An in vivo model is required to determine if the compound's molecular action translates into a physiological or behavioral effect relevant to its intended therapeutic purpose (e.g., antidepressant activity).

Causality in Experimental Choice: Why the Forced Swim Test?

The Forced Swim Test (FST) is a widely used primary screening model for antidepressants.[1][2] While not a model of depression itself, it assesses a behavioral response to an acute, inescapable stressor. Animals administered effective antidepressants exhibit a decrease in immobility (i.e., they continue to struggle or swim for longer). This endpoint has high predictive validity; nearly all clinically effective antidepressants reduce immobility time in this test.[3] It serves as an efficient, high-throughput initial assessment of in vivo efficacy.

Experimental Protocol: Rodent Forced Swim Test (FST)

Step-by-Step Methodology:

  • Acclimation: House male Sprague-Dawley rats or C57BL/6 mice in the testing room for at least 1-2 hours before the experiment.

  • Drug Administration: Administer the test compound or vehicle (e.g., saline with 5% DMSO) via intraperitoneal (i.p.) injection at a specific time before the test (e.g., 60 minutes). Test a range of doses (e.g., 1, 3, 10, 30 mg/kg).

  • Pre-Swim Session (Day 1 - Optional but Recommended for Rats): Place each animal in a glass cylinder (45 cm high, 20 cm diameter) filled with 30 cm of water (24-25°C) for 15 minutes. This is an adaptation session.

  • Test Session (Day 2 for Rats, Day 1 for Mice): Place the animal back into the swim cylinder for a 5-6 minute session.

  • Behavioral Scoring: Video record the session. A trained observer, blind to the treatment groups, scores the last 4 minutes of the session, quantifying the total time spent immobile. Immobility is defined as the cessation of struggling movements, with movements limited to those necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time for each dose group to the vehicle control group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's). The Minimum Effective Dose (MED) is the lowest dose that produces a statistically significant reduction in immobility.

Diagram: Forced Swim Test Experimental Flow

Start Select Rodent Cohorts Dose Administer Vehicle or Test Compound Doses Start->Dose Wait Wait (e.g., 60 min) Dose->Wait Swim Place Animal in Water Cylinder (5 min) Wait->Swim Record Video Record Session Swim->Record Score Score Immobility Time (last 4 min) Record->Score Analyze Statistical Analysis (ANOVA) Score->Analyze End Determine MED Analyze->End

Caption: Procedure for the rodent Forced Swim Test.

Data Summary: In Vivo Behavioral Efficacy of Representative SSRIs

CompoundForced Swim Test MED (mg/kg, i.p.)
Paroxetine5 - 10
Citalopram10 - 20
Sertraline5 - 15
Fluoxetine10 - 20
Hypothetical Test Compound To be determined

This data provides a target range for in vivo behavioral potency. A novel compound would be considered promising if its MED is comparable to or lower than these established agents.

Part 3: Bridging the Gap — Establishing the In Vitro-In Vivo Correlation

A direct comparison of in vitro Kᵢ (in nM) and in vivo MED (in mg/kg) often yields a poor correlation. This is because the in vivo result is influenced by a host of complex pharmacokinetic and pharmacodynamic factors, including:

  • A bsorption, D istribution, M etabolism, and E xcretion (ADME)

  • Plasma protein binding

  • Blood-brain barrier penetration

The Critical Intermediate: In Vivo Target Occupancy

To create a meaningful bridge, we must measure the compound's effect on its target in situ. In vivo SERT occupancy measures the percentage of serotonin transporters in the brain that are bound by the drug at a given dose. This is the most direct physiological link between drug concentration and its mechanism of action.

The "Free Drug" Hypothesis: The Key to Correlation

A seminal insight in pharmacology is that only the unbound (free) concentration of a drug is available to interact with its target.[4][5] Studies have conclusively shown that the correlation between in vitro affinity (Kᵢ) and in vivo target occupancy (EC₅₀) is strongest when the EC₅₀ is calculated based on the free drug concentration in the brain , not the total concentration in plasma.[4][5] This principle is paramount for accurate IVIVC.

Diagram: The IVIVC Relationship Framework

invitro In Vitro Potency (SERT Binding Ki) free_brain Unbound Brain Conc. (Cu,brain) invitro->free_brain STRONG CORRELATION invivo In Vivo Efficacy (FST Behavioral MED) invitro->invivo  POOR DIRECT CORRELATION pk Pharmacokinetics (ADME, BBB Penetration) pk->free_brain occupancy In Vivo Target Occupancy (SERT Occupancy EC50) free_brain->occupancy occupancy->invivo Functional Link

Caption: The central role of unbound brain concentration in IVIVC.

Data Synthesis: Integrated IVIVC Profile

CompoundIn Vitro Kᵢ (nM)In Vivo SERT Occupancy EC₅₀ (nM, unbound brain)In Vivo FST MED (mg/kg)
Paroxetine~0.5~0.65-10
Citalopram~1.5~2.010-20
Fluoxetine~5.0~7.010-20

Note: EC₅₀ values are approximate and derived from literature demonstrating a near 1:1 correlation between Kᵢ and unbound brain EC₅₀ for SERT occupancy.[4][5]

This integrated view is the cornerstone of a successful IVIVC. It shows that for SSRIs, the in vitro binding affinity is an excellent predictor of the unbound brain concentration required to occupy 50% of the transporters in vivo. This target occupancy, in turn, drives the behavioral effect, although the final behavioral MED is also influenced by the compound's unique pharmacokinetic properties that determine how much drug must be administered to achieve the necessary unbound brain concentration.

Conclusion

For a novel CNS agent like Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol , establishing a predictive bridge from laboratory findings to whole-organism efficacy is not a matter of a single measurement, but of an integrated, multi-step analysis.

  • Anchor with In Vitro Potency: A low nanomolar Kᵢ at the serotonin transporter is the required entry ticket.

  • Validate with In Vivo Efficacy: A significant reduction of immobility in a behavioral model like the Forced Swim Test demonstrates that the compound is active in a complex system.

  • Correlate via Target Occupancy: The most critical step is to demonstrate that the in vitro potency directly correlates with in vivo target engagement when measured against the unbound drug concentration in the brain.

By following this framework, researchers can build a robust, data-driven case for a compound's therapeutic potential, minimizing the risk of late-stage failure and accelerating the development of new medicines.

References

  • Summers, M. A., et al. (2012). Associating in vitro target binding and in vivo CNS occupancy of serotonin reuptake inhibitors in rats: the role of free drug concentrations. PubMed. Available at: [Link]

  • Krishnan, V., & Nestler, E. J. (2008). Animal Models of Depression: Molecular Perspectives. Neuroscience. Available at: [Link]

  • Summers, M. A., et al. (2011). Associating in vitro target binding and in vivo CNS occupancy of serotonin reuptake inhibitors in rats: The role of free drug concentrations. Taylor & Francis Online. Available at: [Link]

  • Slideshare. (n.d.). Evaluation of antidepressants.pptx. Available at: [Link]

  • Sarki, M., et al. (2022). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. Available at: [Link]

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